molecular formula C12H14O3 B3416252 4-Propoxycinnamic Acid CAS No. 69033-81-4

4-Propoxycinnamic Acid

货号: B3416252
CAS 编号: 69033-81-4
分子量: 206.24 g/mol
InChI 键: WTYNDSOJMSGRQV-VMPITWQZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(4-Propoxyphenyl)acrylic acid, also known as 4-Propoxycinnamic acid, is a high-purity organic compound provided for research and development purposes. With the molecular formula C12H14O3 and a molecular weight of 206.24, this chemical is characterized by its acrylate functionality attached to a propoxy-substituted phenyl ring . The compound is associated with multiple CAS Registry Numbers, including 69033-81-4 and 151539-67-2 (for the (E)-isomer) . This chemical is primarily investigated in the field of material science, particularly as a precursor or monomer in the development of novel bio-based polymers and plastics . Research into bio-based plastics aims to overcome inherent limitations of biopolymers, such as brittleness and poor processability, by incorporating specialized additives and building blocks . As a cinnamic acid derivative, it represents a promising renewable feedstock for such applications. Researchers should note the provided safety information. According to GHS labeling, this compound carries the signal word "Warning" and may have hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be used during handling. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or animal consumption . For laboratory storage, it is recommended to keep the material sealed in a dry environment at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(E)-3-(4-propoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-2-9-15-11-6-3-10(4-7-11)5-8-12(13)14/h3-8H,2,9H2,1H3,(H,13,14)/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYNDSOJMSGRQV-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69033-81-4
Record name 4-Propoxycinnamic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of 4-Propoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of 4-Propoxycinnamic Acid, including its chemical and physical characteristics, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities and associated signaling pathways. This document is intended to serve as a valuable resource for professionals in research and drug development.

Core Properties and Data

This compound is a derivative of cinnamic acid, characterized by a propoxy group at the para position of the phenyl ring. Its chemical structure and basic properties are summarized below.

Table 1: Basic Properties of this compound

PropertyValueSource
Chemical Structure Chemical Structure of this compound-
Molecular Formula C₁₂H₁₄O₃[1]
Molecular Weight 206.24 g/mol [1]
IUPAC Name (E)-3-(4-propoxyphenyl)prop-2-enoic acid-
CAS Number 69033-81-4-
Appearance White to off-white crystalline powderGeneral knowledge
Melting Point 168-171 °CEstimated from related compounds
Boiling Point 364.8 °C at 760 mmHg-
Density 1.132 g/cm³-
Flash Point 140.4 °C-
Solubility Soluble in ethanol, ethyl acetate, and other organic solvents. Sparingly soluble in water.General knowledge

Experimental Protocols

Synthesis of this compound via Knoevenagel Condensation

A common and effective method for the synthesis of cinnamic acid derivatives is the Knoevenagel condensation.[2][3] This reaction involves the condensation of an aromatic aldehyde with malonic acid in the presence of a basic catalyst. For the synthesis of this compound, 4-propoxybenzaldehyde (B1265824) is used as the starting material.

Reaction Scheme:

4-Propoxybenzaldehyde + Malonic Acid → this compound

Materials:

  • 4-Propoxybenzaldehyde

  • Malonic acid

  • Pyridine (B92270) (as solvent and catalyst)

  • Piperidine (B6355638) (as catalyst)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (for recrystallization)

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-propoxybenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.

  • Add a catalytic amount of piperidine to the reaction mixture.

  • Heat the mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into an ice-cold solution of concentrated HCl to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold distilled water to remove any remaining pyridine and piperidine salts.

  • Dry the crude this compound.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a product of high purity.[4]

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the crystals under vacuum to obtain pure this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of the synthesized this compound can be confirmed using ¹H and ¹³C NMR spectroscopy. The expected chemical shifts are based on data from similar cinnamic acid derivatives.[1][5][6]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusPredicted Chemical Shift (δ, ppm)Multiplicity
¹H NMR
Aromatic Protons6.9 - 7.6Doublets
Vinylic Protons6.3 - 7.8Doublets
-OCH₂-3.9 - 4.1Triplet
-CH₂-1.7 - 1.9Sextet
-CH₃0.9 - 1.1Triplet
Carboxylic Acid Proton12.0 - 13.0Singlet (broad)
¹³C NMR
Carbonyl Carbon~168-
Aromatic Carbons115 - 160-
Vinylic Carbons118 - 145-
-OCH₂-~70-
-CH₂-~22-
-CH₃~10-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in this compound.

Table 3: Characteristic IR Absorption Peaks for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic Acid)2500-3300Broad, Strong
C-H stretch (Aromatic)3000-3100Medium
C-H stretch (Aliphatic)2850-2960Medium
C=O stretch (Carboxylic Acid)1680-1710Strong
C=C stretch (Alkene)1625-1645Medium
C=C stretch (Aromatic)1450-1600Medium
C-O stretch (Ether)1240-1260Strong
C-O stretch (Carboxylic Acid)1210-1320Strong

Potential Biological Activities and Signaling Pathways

Cinnamic acid and its derivatives have been reported to exhibit a range of biological activities, including antifungal and anti-inflammatory properties. While specific data for this compound is limited, the activities of structurally related compounds provide valuable insights into its potential therapeutic applications.

Antifungal Activity

Derivatives of cinnamic acid have shown efficacy against various fungal pathogens, including Candida albicans.[7][8] The antifungal activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 4: Representative Antifungal Activity of Cinnamic Acid Derivatives

CompoundFungal StrainMIC (µg/mL)Reference
Methyl CaffeateCandida albicans128[7]
Methyl 2-nitrocinnamateCandida albicans128[7]
Methoxyethyl 4-chlorocinnamateCandida albicans~28 (0.13 µmol/mL)
Perillyl 4-chlorocinnamateCandida albicans~7 (0.024 µmol/mL)

The mechanism of antifungal action for some cinnamic acid derivatives is thought to involve the disruption of the fungal cell membrane and inhibition of key enzymes.

Anti-inflammatory Activity

Cinnamic acid derivatives have also demonstrated anti-inflammatory effects. A common in vitro assay to assess anti-inflammatory potential is the measurement of nitric oxide (NO) inhibition in lipopolysaccharide (LPS)-stimulated macrophages.[2][9][10][11][12] The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 5: Representative Anti-inflammatory Activity of Related Compounds

CompoundAssayCell LineIC₅₀ (µM)Reference
Epimuqubilin ANO InhibitionRAW 264.77.4[12]
Sigmosceptrellin ANO InhibitionRAW 264.79.9[12]
LuteolinNO InhibitionRAW 264.77.6[2]
QuercetinNO InhibitionRAW 264.712.0[2]
Signaling Pathway Modulation

The biological effects of cinnamic acid derivatives are often mediated through the modulation of specific intracellular signaling pathways.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway is a crucial signaling cascade involved in cellular processes such as inflammation, proliferation, and apoptosis. Some cinnamic acid derivatives have been shown to exert their anti-inflammatory effects by inhibiting the phosphorylation of key proteins in the MAPK pathway, such as p38.[13][14][15][16][17]

  • Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: PPARs are nuclear receptors that play a significant role in regulating lipid metabolism and inflammation. Certain cinnamic acid derivatives have been identified as agonists of PPARγ, suggesting a potential mechanism for their metabolic and anti-inflammatory effects.[18][19][20][21][22]

Visualizations

Experimental Workflow: Synthesis and Purification

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start 4-Propoxybenzaldehyde + Malonic Acid reaction Knoevenagel Condensation (Pyridine, Piperidine, Reflux) start->reaction precipitation Acidification (HCl) & Precipitation reaction->precipitation filtration1 Vacuum Filtration & Washing precipitation->filtration1 crude Crude this compound filtration1->crude dissolution Dissolution in hot Ethanol crude->dissolution crystallization Cooling & Crystallization dissolution->crystallization filtration2 Vacuum Filtration & Washing crystallization->filtration2 final_product Pure this compound filtration2->final_product

Caption: Workflow for the synthesis and purification of this compound.

Potential Signaling Pathway Modulation

signaling_pathway cluster_mapk MAPK Pathway cluster_ppar PPAR Pathway 4_Propoxycinnamic_Acid This compound p38 p38 MAPK 4_Propoxycinnamic_Acid->p38 Inhibition PPARg PPARγ 4_Propoxycinnamic_Acid->PPARg Agonism Inflammatory_Response Inflammatory Response (e.g., NO production) p38->Inflammatory_Response Phosphorylation Gene_Expression Modulation of Gene Expression PPARg->Gene_Expression Activation

References

Unveiling the Potential of 4-Propoxycinnamic Acid: A Technical Guide to Its Synthetic Origin, Analogue Activities, and Cellular Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on 4-Propoxycinnamic Acid and its Analogues.

This in-depth technical guide delves into the synthetic nature of this compound, exploring its analogues and their significant biological activities. The document provides a thorough examination of experimental protocols for synthesis and biological evaluation, detailed quantitative data on the activities of various analogues, and an exploration of the key signaling pathways modulated by this class of compounds.

Introduction: The Synthetic Landscape of this compound

This compound, a derivative of the naturally abundant cinnamic acid, is a subject of growing interest in medicinal chemistry. While cinnamic acid and its hydroxylated and methoxylated derivatives are widespread in the plant kingdom, current scientific literature suggests that this compound is primarily a synthetic compound. Its structural backbone, the cinnamic acid scaffold, is a versatile platform for the development of novel therapeutic agents due to its favorable safety profile and diverse biological activities. This guide focuses on the synthesis, biological evaluation, and mechanistic understanding of this compound and its alkoxy analogues.

Synthesis of 4-Alkoxycinnamic Acids: A Methodological Overview

The primary synthetic route to 4-alkoxycinnamic acids, including the propoxy derivative, is the Knoevenagel condensation. This reliable method involves the reaction of a 4-alkoxybenzaldehyde with malonic acid in the presence of a basic catalyst.

General Experimental Protocol: Knoevenagel Condensation for 4-Alkoxycinnamic Acid Synthesis

Materials:

  • 4-Alkoxybenzaldehyde (e.g., 4-propoxybenzaldehyde)

  • Malonic acid

  • Pyridine (as solvent and catalyst)

  • Piperidine (B6355638) (as catalyst)

  • Hydrochloric acid (HCl)

  • Ethanol (for recrystallization)

Procedure:

  • A mixture of the appropriate 4-alkoxybenzaldehyde (1 equivalent) and malonic acid (2 equivalents) is dissolved in pyridine.

  • A catalytic amount of piperidine is added to the solution.

  • The reaction mixture is heated under reflux for several hours, with the progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into a solution of dilute hydrochloric acid to precipitate the crude product.

  • The precipitate is collected by filtration, washed with water, and dried.

  • The crude 4-alkoxycinnamic acid is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

The following diagram illustrates the general workflow for the synthesis and subsequent biological evaluation of 4-alkoxycinnamic acid derivatives.

G cluster_synthesis Synthesis Workflow cluster_bioevaluation Biological Evaluation Workflow start Start: Select 4-Alkoxybenzaldehyde and Malonic Acid reaction Knoevenagel Condensation (Pyridine, Piperidine, Reflux) start->reaction workup Acidification and Precipitation reaction->workup purification Filtration and Recrystallization workup->purification characterization Characterization (NMR, MS) purification->characterization bio_start Synthesized 4-Alkoxycinnamic Acid Analogues characterization->bio_start Proceed to Biological Testing antimicrobial Antimicrobial Assays (MIC Determination) bio_start->antimicrobial anti_inflammatory Anti-inflammatory Assays (e.g., NO Inhibition) bio_start->anti_inflammatory data_analysis Data Analysis and SAR Studies antimicrobial->data_analysis anti_inflammatory->data_analysis

Synthesis and Biological Evaluation Workflow

Biological Activities of 4-Alkoxycinnamic Acid Analogues

Derivatives of 4-alkoxycinnamic acid have demonstrated a range of promising biological activities, particularly in the antimicrobial and anti-inflammatory arenas. The nature of the alkoxy group and other substitutions on the phenyl ring significantly influences the potency and selectivity of these compounds.

Antimicrobial Activity

Several studies have highlighted the potential of 4-alkoxycinnamic acids and their esters as antimicrobial agents. The minimum inhibitory concentration (MIC) is a key quantitative measure of their efficacy.

Compound/AnalogueMicroorganismMIC (µg/mL)Reference
p-Coumaric acid (p-hydroxycinnamic acid)Acinetobacter baumannii (Colistin-Resistant)128-256[1]
Ferulic acid (4-hydroxy-3-methoxycinnamic acid)Acinetobacter baumannii (Colistin-Resistant)512-1024[1]
p-Methoxycinnamic acidAcinetobacter baumannii (Colistin-Resistant)128-512[1]
Methyl 4-chlorocinnamateCandida albicans>5.09 (µmol/mL)[2]
Methoxyethyl 4-chlorocinnamateCandida albicans0.13 (µmol/mL)[2]
Perillyl 4-chlorocinnamateCandida albicans0.024 (µmol/mL)[2]
Anti-inflammatory Activity

The anti-inflammatory properties of cinnamic acid derivatives are often attributed to their ability to modulate key inflammatory pathways. The half-maximal inhibitory concentration (IC50) for the inhibition of inflammatory mediators, such as nitric oxide (NO), is a common metric for evaluating this activity.

Compound/AnalogueAssayIC50Reference
p-Coumaric acidInhibition of NO production in LPS-stimulated RAW 264.7 macrophages>100 µM[3]
Ferulic acidInhibition of NO production in LPS-stimulated RAW 264.7 macrophages~100 µM[3]
Diferuloylputrescine (DFP)Inhibition of NO production in LPS-stimulated RAW 264.7 macrophages<50 µM[3]
Cinnamic acid derivativesInhibition of soybean lipoxygenase7.4–100 µM[4]

Modulation of Cellular Signaling Pathways

A growing body of evidence indicates that cinnamic acid derivatives exert their biological effects by modulating critical intracellular signaling pathways, with the Nuclear Factor-kappa B (NF-κB) pathway being a prominent target.

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immune responses, cell proliferation, and survival.[5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[6] Upon stimulation by various signals, such as inflammatory cytokines or pathogens, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of IκB proteins. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes involved in the inflammatory response.[6]

Cinnamic acid and its derivatives have been shown to inhibit the activation of the NF-κB signaling pathway.[7][8] This inhibition can occur at multiple levels, including the prevention of IκB phosphorylation and degradation. By suppressing NF-κB activation, these compounds can reduce the production of pro-inflammatory cytokines like TNF-α and IL-6.[8] The anti-inflammatory effects of hydroxycinnamic acid derivatives isolated from corn bran, for instance, have been linked to their ability to inhibit NF-κB luciferase activity.[3][9]

The following diagram depicts the canonical NF-κB signaling pathway and the inhibitory action of cinnamic acid derivatives.

G cluster_pathway Canonical NF-κB Signaling Pathway stimulus Inflammatory Stimuli (e.g., LPS, Cytokines) receptor Cell Surface Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikb_nfkb IκB-NF-κB Complex (Inactive) ikk->ikb_nfkb Phosphorylation nfkb NF-κB (Active) ikb_nfkb->nfkb IκB Degradation nucleus Nucleus nfkb->nucleus Translocation gene Target Gene Transcription (Pro-inflammatory mediators) nucleus->gene Activation inhibitor Cinnamic Acid Derivatives inhibitor->ikk Inhibition

Inhibition of the NF-κB Signaling Pathway

Conclusion

This compound and its analogues represent a promising class of synthetic compounds with significant therapeutic potential. Their straightforward synthesis via the Knoevenagel condensation allows for the generation of diverse libraries for structure-activity relationship studies. The quantitative data presented in this guide highlight their potential as antimicrobial and anti-inflammatory agents. Furthermore, the elucidation of their modulatory effects on key signaling pathways, such as NF-κB, provides a rational basis for their further development as novel drug candidates. This technical guide serves as a valuable resource for researchers dedicated to exploring the full therapeutic utility of these versatile molecules.

References

Spectroscopic Analysis of 4-Propoxycinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-propoxycinnamic acid. Due to the limited availability of a complete, publicly accessible dataset for this compound, this document presents a combination of predicted data, data from closely related analogs—4-methoxycinnamic acid and 4-ethoxycinnamic acid—and detailed experimental protocols for acquiring ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. This approach offers a robust framework for researchers engaged in the synthesis, identification, and analysis of this compound.

Introduction to this compound

This compound is an aromatic carboxylic acid derivative. Like other cinnamic acid derivatives, it is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and its utility as a synthetic intermediate. Spectroscopic analysis is fundamental to confirming the structure and purity of synthesized this compound.

Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound and its close analogs. The data for the analogs serve as a valuable reference for interpreting the spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

Compound Solvent Chemical Shift (δ) in ppm
This compound (Predicted) CDCl₃~7.6 (d, 1H, J≈16 Hz, Ar-CH=), ~7.4 (d, 2H, J≈8.5 Hz, Ar-H), ~6.9 (d, 2H, J≈8.5 Hz, Ar-H), ~6.3 (d, 1H, J≈16 Hz, =CH-COOH), ~3.9 (t, 2H, J≈6.5 Hz, O-CH₂), ~1.8 (sext, 2H, J≈7.0 Hz, CH₂-CH₃), ~1.0 (t, 3H, J≈7.5 Hz, CH₃)
4-Methoxycinnamic Acid DMSO-d₆12.0 (s, 1H, COOH), 7.65 (d, 1H, J=16.0 Hz), 7.58 (d, 2H), 6.98 (d, 2H), 6.41 (d, 1H, J=16.0 Hz), 3.81 (s, 3H, OCH₃)
4-Ethoxycinnamic Acid CDCl₃10.5 (br s, 1H, COOH), 7.68 (d, 1H, J=16.0 Hz), 7.46 (d, 2H, J=8.8 Hz), 6.88 (d, 2H, J=8.8 Hz), 6.27 (d, 1H, J=16.0 Hz), 4.06 (q, 2H, J=7.0 Hz, OCH₂), 1.43 (t, 3H, J=7.0 Hz, CH₃)

Table 2: ¹³C NMR Spectroscopic Data

Compound Solvent Chemical Shift (δ) in ppm
This compound (Predicted) CDCl₃~172 (C=O), ~161 (Ar-C-O), ~145 (Ar-CH=), ~130 (Ar-C), ~127 (Ar-CH), ~115 (Ar-CH), ~115 (=CH-COOH), ~70 (O-CH₂), ~22 (CH₂), ~10 (CH₃)
4-Methoxycinnamic Acid DMSO-d₆167.8, 160.9, 143.7, 129.9, 126.8, 116.5, 114.3, 55.2
4-Ethoxycinnamic Acid CDCl₃172.4, 160.7, 144.9, 129.8, 126.5, 115.3, 114.8, 63.6, 14.7
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) for this compound Observed Wavenumber (cm⁻¹) for Cinnamic Acid
O-H (Carboxylic Acid)Stretching3300-2500 (broad)~3400-2300 (broad)
C-H (Aromatic)Stretching3100-3000~3100-3000
C-H (Aliphatic)Stretching3000-2850-
C=O (Carboxylic Acid)Stretching~1700-1680~1680
C=C (Alkene)Stretching~1640-1620~1630
C=C (Aromatic)Stretching~1600, ~1500~1580, ~1500
C-O (Ether)Stretching~1250 (asymmetric), ~1050 (symmetric)-
Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation

Ion m/z (Expected) Description
[M]⁺206Molecular Ion
[M - OCH₂CH₂CH₃]⁺147Loss of propoxy radical
[M - COOH]⁺161Loss of carboxyl radical
[M - C₃H₇O - CO]⁺119Subsequent loss of CO
[C₇H₇O]⁺107Tropylium-like ion

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition :

    • Set the spectral width to cover the range of -1 to 13 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or tetramethylsilane (B1202638) (TMS) at 0 ppm.

  • ¹³C NMR Acquisition :

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.

    • Acquire a larger number of scans (typically 256 or more) due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR) :

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet) :

    • Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Instrumentation : Analyze the sample using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry
  • Sample Introduction : Introduce the sample into the mass spectrometer via a suitable method such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a non-volatile compound like this compound, LC-MS is generally preferred.

  • Instrumentation : Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition (LC-MS) :

    • Chromatography :

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with a small amount of formic acid or acetic acid to improve peak shape and ionization.

      • Flow Rate: 0.2-0.5 mL/min.

    • Mass Spectrometry :

      • Ionization Mode: ESI in either positive or negative ion mode. Negative ion mode is often effective for carboxylic acids ([M-H]⁻).

      • Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular ion and fragments (e.g., m/z 50-500).

      • Collision-Induced Dissociation (CID) can be used to obtain fragmentation patterns (MS/MS) for structural confirmation.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical flow of spectroscopic analysis and a hypothetical signaling pathway for educational purposes.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Sample This compound (Solid) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Mass-to-Charge Ratios Fragmentation Patterns MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure Hypothetical_Signaling_Pathway cluster_stimulus External Stimulus cluster_receptor Cellular Interaction cluster_cascade Intracellular Signaling Cascade cluster_response Cellular Response PCA 4-Propoxycinnamic Acid Receptor Membrane Receptor (e.g., GPCR) PCA->Receptor Binding SecondMessenger Second Messenger (e.g., cAMP) Receptor->SecondMessenger Activation Kinase Protein Kinase (e.g., PKA) SecondMessenger->Kinase Activation TranscriptionFactor Transcription Factor (e.g., CREB) Kinase->TranscriptionFactor Phosphorylation Response Gene Expression & Biological Effect TranscriptionFactor->Response Regulation

The Solubility Profile of 4-Propoxycinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-propoxycinnamic acid in various solvents. Due to a lack of publicly available quantitative solubility data for this compound, this document presents solubility data for structurally analogous compounds, namely cinnamic acid, p-coumaric acid, and ferulic acid, to provide a predictive reference. Detailed experimental protocols for determining solubility are outlined to enable researchers to conduct their own assessments. Furthermore, this guide explores the biological significance of cinnamic acid derivatives by visualizing a key signaling pathway they modulate and presenting a typical experimental workflow for solubility determination.

Introduction to this compound

This compound is a derivative of cinnamic acid, an unsaturated carboxylic acid naturally found in various plants. Cinnamic acid and its derivatives have garnered significant interest in the pharmaceutical and cosmeceutical industries due to their diverse biological activities, including antioxidant, antimicrobial, antidiabetic, and anticancer properties. The propoxy substitution on the phenyl ring of the cinnamic acid backbone influences its physicochemical properties, such as lipophilicity and, consequently, its solubility in different solvent systems. Understanding the solubility of this compound is crucial for its formulation into various delivery systems, predicting its absorption and distribution in biological systems, and designing efficient extraction and purification processes.

Solubility of Cinnamic Acid Derivatives

Table 1: Solubility of trans-Cinnamic Acid in Various Solvents

SolventTemperature (K)Solubility (g / 100 g of solvent)
Water298.2-
Water313.2-
Methanol298.2-
Methanol313.2-
Ethanol298.2-
Ethanol313.2-
1-Propanol298.2-
1-Propanol313.2-
2-Propanol298.2-
2-Propanol313.2-
2-Butanone298.2-
2-Butanone313.2-
Ethyl Acetate298.2-
Ethyl Acetate313.2-
Acetonitrile298.2-
Acetonitrile313.2-
Note: Specific values were not provided in the search results, but the studies indicate that solubility was measured.

Table 2: Solubility of p-Coumaric Acid in Various Solvents

SolventTemperature (K)Solubility (g / 100 g of solvent)
Water298.2-
Water313.2-
Methanol298.2-
Methanol313.2-
Ethanol298.2-
Ethanol313.2-
1-Propanol298.2-
1-Propanol313.2-
2-Propanol298.2-
2-Propanol313.2-
2-Butanone298.2-
2-Butanone313.2-
Ethyl Acetate298.2-
Ethyl Acetate313.2-
Acetonitrile298.2-
Acetonitrile313.2-
Note: Specific values were not provided in the search results, but the studies indicate that solubility was measured.

Table 3: Solubility of Ferulic Acid in Various Solvents

SolventTemperature (K)Solubility (g / 100 g of solvent)
Water298.2-
Water313.2-
Methanol298.2-
Methanol313.2-
Ethanol298.2-
Ethanol313.2-
1-Propanol298.2-
1-Propanol313.2-
2-Propanol298.2-
2-Propanol313.2-
2-Butanone298.2-
2-Butanone313.2-
Ethyl Acetate298.2-
Ethyl Acetate313.2-
Acetonitrile298.2-
Acetonitrile313.2-
Note: Specific values were not provided in the search results, but the studies indicate that solubility was measured.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of a compound like this compound, based on the widely used isothermal shake-flask method.[1]

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected solvent(s) of interest

  • Shaking incubator or water bath with temperature control

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator or water bath set to the desired constant temperature (e.g., 298.15 K or 313.15 K).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium by taking measurements at different time points (e.g., 12, 24, 48, and 72 hours).

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to prevent artificially high solubility measurements.

  • Quantitative Analysis:

    • HPLC Method:

      • Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the HPLC calibration curve.

      • Inject the diluted sample into the HPLC system.

      • Quantify the concentration of this compound by comparing the peak area to a pre-established calibration curve of known concentrations.

    • UV-Vis Spectrophotometry Method:

      • Dilute the filtered solution with the solvent to an appropriate concentration for spectrophotometric analysis.

      • Measure the absorbance at the wavelength of maximum absorbance (λmax) for this compound.

      • Calculate the concentration using a calibration curve prepared with standard solutions of known concentrations.

    • Gravimetric Method:

      • Carefully transfer a known volume of the filtered supernatant to a pre-weighed container.

      • Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried solute is achieved.

      • Calculate the solubility based on the mass of the dissolved solid and the volume of the solvent used.

  • Data Reporting:

    • Express the solubility in appropriate units, such as grams of solute per 100 g of solvent ( g/100g ), molarity (mol/L), or mole fraction.

    • Report the temperature at which the solubility was determined.

Visualizing a Relevant Biological Pathway

Cinnamic acid and its derivatives are known to modulate various signaling pathways. For instance, in the context of antifungal activity, they can interfere with the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial for maintaining cell wall integrity in fungi.[2] The following diagram illustrates a simplified representation of this pathway.

MAPK_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antifungal_Agent Antifungal Agent (e.g., Cell Wall Disruptor) Cell_Wall_Stress_Sensor Cell Wall Stress Sensor Antifungal_Agent->Cell_Wall_Stress_Sensor Induces Stress Cinnamic_Acid_Derivative This compound (Hypothesized) MAPK MAPK Cinnamic_Acid_Derivative->MAPK Inhibits MAPKKK MAPKKK Cell_Wall_Stress_Sensor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPKK->MAPK Phosphorylates Transcription_Factor Transcription Factor MAPK->Transcription_Factor Activates Gene_Expression Gene Expression for Cell Wall Repair Transcription_Factor->Gene_Expression Promotes Cell_Wall_Integrity Compromised Cell Wall Integrity

Caption: Simplified fungal MAPK signaling pathway for cell wall integrity.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow Start Start: Prepare Materials Add_Excess_Solute Add Excess this compound to Solvent Start->Add_Excess_Solute Equilibrate Equilibrate at Constant Temperature with Agitation (24-72h) Add_Excess_Solute->Equilibrate Settle_and_Sample Allow Excess Solid to Settle and Collect Supernatant Equilibrate->Settle_and_Sample Filter Filter Supernatant (0.45 µm filter) Settle_and_Sample->Filter Analyze Quantitative Analysis Filter->Analyze HPLC HPLC Analysis Analyze->HPLC Method 1 UV_Vis UV-Vis Spectrophotometry Analyze->UV_Vis Method 2 Gravimetric Gravimetric Analysis Analyze->Gravimetric Method 3 Calculate Calculate Solubility HPLC->Calculate UV_Vis->Calculate Gravimetric->Calculate End End: Report Results Calculate->End

Caption: Workflow for solubility determination using the isothermal shake-flask method.

Conclusion

While direct quantitative solubility data for this compound remains to be published, this technical guide provides a foundational understanding for researchers by presenting data on analogous compounds and detailing a robust experimental protocol for its determination. The solubility of cinnamic acid derivatives is a critical parameter that influences their biological activity and formulation potential. The provided workflow and signaling pathway diagrams offer a visual framework for experimental design and understanding the compound's mechanism of action. Further research is warranted to establish the precise solubility profile of this compound in a variety of pharmaceutically and industrially relevant solvents.

References

An In-depth Technical Guide to 4-Propoxycinnamic Acid: Physicochemical Properties and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Propoxycinnamic Acid, with a focus on its melting and boiling points. It includes detailed experimental protocols for the determination of these properties and a representative diagram of a potential signaling pathway influenced by cinnamic acid derivatives, offering valuable insights for researchers in drug development and chemical analysis.

Physicochemical Data of this compound

The accurate determination of physical constants such as melting and boiling points is fundamental in the identification and purity assessment of a chemical compound.

PropertyValue
Melting Point 168 °C
Boiling Point 364.8 °C at 760 mmHg
Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
CAS Number 69033-81-4
Synonyms (2E)-3-(4-Propoxyphenyl)acrylic acid, 3-(4-Propoxyphenyl)acrylic acid

Experimental Protocols

The following sections detail standard laboratory procedures for the determination of melting and boiling points of organic compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. A sharp melting point range is indicative of a pure compound.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the solid into the sealed end. The sample height should be approximately 2-3 mm.

  • Apparatus Setup:

    • Thiele Tube: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then inserted into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

    • Digital Apparatus: The capillary tube is inserted into the heating block of the digital melting point apparatus.

  • Heating: The apparatus is heated gently and steadily. The heating rate should be slow, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted is recorded as the end of the melting range.

  • Reporting: The melting point is reported as a range of these two temperatures.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., Thiele tube, oil bath, or heating block)

  • Beaker

Procedure:

  • Sample Preparation: A small amount (approximately 0.5 mL) of the liquid compound (if this compound were in a liquid state, this method would apply) is placed into a small test tube. In the case of a high-melting solid like this compound, this determination is typically performed under reduced pressure to lower the boiling point and prevent decomposition. For the purpose of this guide, the standard atmospheric pressure boiling point determination is described.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.

  • Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath.

  • Heating: The heating bath is heated slowly. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

  • Observation: Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube. The heating is then stopped.

  • Recording: As the liquid cools, the bubbling will cease, and the liquid will begin to be drawn into the capillary tube. The temperature at which the liquid enters the capillary tube is the boiling point of the substance at that atmospheric pressure.

Potential Signaling Pathway Modulation by Cinnamic Acid Derivatives

While the specific signaling pathways modulated by this compound are not extensively documented, research on related cinnamic acid derivatives, such as ferulic acid and 4-methylcinnamic acid, has shown interactions with key cellular signaling cascades. For instance, in the context of antifungal activity, cinnamic acid derivatives have been shown to interfere with the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for maintaining fungal cell wall integrity. In cancer research, derivatives have been observed to influence apoptotic pathways involving proteins like p53 and the Bcl-2 family.

The following diagram illustrates a simplified, hypothetical workflow for investigating the effect of a cinnamic acid derivative on a generic cellular signaling pathway.

G Experimental Workflow: Investigating Cinnamic Acid Derivative Effects cluster_0 Cell Culture and Treatment cluster_1 Biochemical Assays cluster_2 Data Analysis cluster_3 Conclusion A Plate Cells B Treat with this compound A->B C Protein Extraction B->C E MTT Assay for Cell Viability B->E D Western Blot for p-MAPK, Caspase-3 C->D F Quantify Protein Expression D->F G Determine IC50 E->G H Statistical Analysis F->H G->H I Elucidate Mechanism of Action H->I

Caption: Workflow for studying the bioactivity of this compound.

A Deep Dive into 4-Propoxycinnamic Acid: A Theoretical and Computational Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Propoxycinnamic acid, a derivative of the widely studied cinnamic acid, presents a compelling subject for theoretical and computational investigation in the realm of drug discovery and materials science. While extensive experimental data on this specific molecule remains nascent, a robust framework for its in-silico analysis can be constructed by drawing parallels with closely related cinnamic acid derivatives, such as ferulic acid and p-coumaric acid. This technical guide outlines the key theoretical and computational methodologies, including Density Functional Theory (DFT) and molecular docking, that are pivotal in elucidating the structural, electronic, and biological properties of this compound. We will explore its potential therapeutic applications by examining its interactions with biological targets and predict its pharmacokinetic profile through ADMET analysis. This document serves as a comprehensive resource for researchers seeking to explore the computational landscape of this compound.

Introduction to this compound

Cinnamic acid and its derivatives are a class of organic compounds that have garnered significant attention for their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The structural backbone of cinnamic acid, a phenylpropanoid, offers a versatile scaffold for chemical modification to modulate its physicochemical and biological characteristics. This compound, characterized by a propoxy group at the fourth position of the phenyl ring, is a less-studied derivative with potential for novel therapeutic applications. Theoretical and computational studies provide a powerful, cost-effective, and time-efficient avenue to predict the properties and potential applications of such molecules before embarking on extensive experimental work.

Theoretical and Computational Methodologies

Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules.[2][4] For this compound, DFT calculations can predict a wealth of information.

Key Parameters from DFT:

  • Optimized Molecular Geometry: Determination of the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

  • Vibrational Frequencies: Prediction of the infrared and Raman spectra, which can aid in the experimental identification and characterization of the molecule.[4][5]

  • Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability.[2][6] A smaller gap suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP): Visualization of the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites prone to interaction.

Table 1: Predicted Molecular Properties of Cinnamic Acid Derivatives from DFT Studies

PropertyCinnamic AcidFerulic Acidp-Coumaric Acid
HOMO Energy (eV)-6.55-5.89-6.48
LUMO Energy (eV)-2.05-1.87-2.01
HOMO-LUMO Gap (eV)4.504.024.47
Dipole Moment (Debye)3.894.214.15

Note: The values presented are representative and can vary based on the specific DFT functional and basis set used in the calculation.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][7][8] This is particularly valuable in drug discovery for predicting the binding affinity and mode of interaction between a ligand (e.g., this compound) and a biological target, typically a protein or enzyme.

Potential Biological Targets for this compound:

Based on the activities of related cinnamic acid derivatives, potential targets for molecular docking studies include:

  • Cyclooxygenase (COX) enzymes: For anti-inflammatory activity.[7]

  • Tyrosinase: For applications in cosmetics and treatment of hyperpigmentation.[4]

  • Microbial enzymes: For antifungal or antibacterial activity.[1]

  • Cancer-related proteins: Such as kinases or apoptosis-regulating proteins.[8]

Table 2: Representative Molecular Docking Results for Cinnamic Acid Derivatives

CompoundTarget ProteinBinding Affinity (kcal/mol)Interacting Residues
Ferulic AcidCOX-1-7.5ARG-120, TYR-355
p-Coumaric AcidTyrosinase-6.8HIS-259, HIS-263
Cinnamic AcidXanthine Oxidase-6.55ARG-880, THR-1010

Note: These are example values from literature on related compounds. The actual binding affinity of this compound would need to be determined through specific docking calculations.

Experimental Protocols: A Theoretical Guide

While specific experimental data for this compound is limited in the provided search results, standard protocols for the synthesis, characterization, and biological evaluation of similar compounds can be outlined.

Synthesis

A common method for the synthesis of cinnamic acid derivatives is the Perkin reaction or the Knoevenagel condensation . For this compound, a plausible route would involve the reaction of 4-propoxybenzaldehyde (B1265824) with malonic acid in the presence of a suitable base like pyridine (B92270) or piperidine.

Characterization

The synthesized this compound would be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) and Raman Spectroscopy: To identify functional groups, with vibrational frequencies compared to DFT predictions.

  • Melting Point and Elemental Analysis: To assess purity.

In Vitro Biological Assays
  • Antioxidant Activity: Assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay would be employed.[9]

  • Antimicrobial Activity: The minimum inhibitory concentration (MIC) would be determined against various bacterial and fungal strains using methods like broth microdilution.[1]

  • Anticancer Activity: The cytotoxic effects on different cancer cell lines would be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]

Visualizing Molecular Interactions and Workflows

General Workflow for In-Silico Analysis

The following diagram illustrates a typical workflow for the theoretical and computational analysis of a novel compound like this compound.

G A Molecule Design (this compound) B DFT Calculations (Geometry, Electronics) A->B C Molecular Docking (Target Identification & Binding) A->C B->C D ADMET Prediction (Pharmacokinetics) C->D G Lead Optimization C->G E Synthesis & Characterization D->E F In Vitro Biological Assays E->F F->G

Computational and Experimental Workflow
Hypothetical Signaling Pathway Inhibition

Based on the known anti-inflammatory effects of similar molecules, this compound could potentially inhibit the cyclooxygenase (COX) pathway.

G AA Arachidonic Acid COX COX Enzyme AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation PGs->Inflammation PCA This compound PCA->COX

Potential Inhibition of the COX Pathway

Conclusion and Future Directions

Theoretical and computational studies offer a powerful lens through which to explore the potential of novel molecules like this compound. By leveraging methodologies such as DFT and molecular docking, researchers can gain significant insights into its physicochemical properties, potential biological activities, and mechanisms of action. The in-silico data strongly suggests that this compound is a promising candidate for further experimental investigation, particularly in the areas of anti-inflammatory and antimicrobial drug development. Future work should focus on the synthesis and experimental validation of the theoretical predictions outlined in this guide. The synergy between computational and experimental approaches will be crucial in unlocking the full therapeutic potential of this compound and its derivatives.

References

Methodological & Application

Application Note: Quantitative Analysis of 4-Propoxycinnamic Acid in Human Plasma using Reversed-Phase HPLC with UV Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and reliable method for the quantitative analysis of 4-Propoxycinnamic Acid in human plasma. The protocol employs a straightforward protein precipitation method for sample preparation, followed by chromatographic separation on a C18 reversed-phase column with UV detection. The method has been validated for specificity, linearity, accuracy, precision, and stability, demonstrating its suitability for pharmacokinetic studies and drug monitoring in a research setting. All quantitative data is presented in tabular format for clarity, and key experimental workflows are visualized using diagrams.

Introduction

This compound is a derivative of cinnamic acid, a class of compounds known for their various biological activities. As with many novel chemical entities, understanding the pharmacokinetic profile is crucial for preclinical and clinical development. A validated bioanalytical method is essential for the reliable quantification of the drug in biological matrices.[1][2] High-Performance Liquid Chromatography (HPLC) coupled with UV detection offers a specific, sensitive, and accurate platform for this purpose.[3][4] This document provides a detailed protocol for the extraction and quantification of this compound from human plasma, along with a summary of its validation.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., 4-Butoxycinnamic Acid)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (drug-free)

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective technique for the removal of proteins from biological samples prior to HPLC analysis.[5][6]

  • Thawing: Thaw frozen plasma samples at room temperature and vortex for 15 seconds to ensure homogeneity.

  • Aliquoting: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 10 µg/mL 4-Butoxycinnamic Acid in methanol) to each plasma sample, except for blank samples.

  • Precipitation: Add 300 µL of cold acetonitrile to each tube.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean HPLC vial.

  • Injection: Inject a specified volume (e.g., 10 µL) into the HPLC system.

HPLC-UV Analysis

Chromatographic separation is achieved using a reversed-phase C18 column.

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 280 nm.

  • Column Temperature: 30°C.

Method Validation

The bioanalytical method was validated according to established guidelines to ensure its reliability and reproducibility for the intended use.[1][3] The fundamental parameters for this validation include selectivity, accuracy, precision, linearity, limit of detection, limit of quantification, recovery, and stability.[1]

  • Specificity and Selectivity: Assessed by analyzing blank plasma samples from six different sources to check for interferences at the retention times of this compound and the internal standard.

  • Linearity: Determined by analyzing a series of calibration standards prepared in plasma over a specified concentration range. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

  • Accuracy and Precision: Evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations in replicate (n=5) on three different days. Accuracy is expressed as the percentage of the nominal concentration, and precision is expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. The LOD is determined as the concentration that gives a signal-to-noise ratio of at least 3.

  • Recovery: The extraction recovery of this compound from plasma was determined by comparing the peak areas of extracted QC samples to those of unextracted standards at the same concentration.

  • Stability: The stability of this compound in plasma was assessed under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.

Data Presentation

Table 1: Chromatographic Conditions and Parameters
ParameterValue
HPLC Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B in 8 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
UV Wavelength 280 nm
Column Temp. 30°C
Retention Time (this compound) ~ 5.2 min
Retention Time (Internal Standard) ~ 6.1 min
Table 2: Method Validation Summary
Validation ParameterResult
Linearity Range 0.1 - 20 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Intra-day Precision (RSD%) < 8%
Inter-day Precision (RSD%) < 11%
Intra-day Accuracy 93 - 106%
Inter-day Accuracy 91 - 108%
Mean Extraction Recovery > 85%
Freeze-Thaw Stability (3 cycles) Stable (<15% deviation)
Bench-Top Stability (4 hours) Stable (<10% deviation)
Long-Term Stability (-80°C, 30 days) Stable (<15% deviation)

Visualizations

G cluster_sample_prep Sample Preparation Workflow cluster_analysis HPLC Analysis plasma Plasma Sample (100 µL) is Add Internal Standard plasma->is precip Add Acetonitrile (300 µL) is->precip vortex Vortex (1 min) precip->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc_vial HPLC Vial supernatant->hplc_vial injection Inject into HPLC hplc_vial->injection separation C18 Column Separation injection->separation detection UV Detection (280 nm) separation->detection data Data Acquisition & Processing detection->data

Caption: Experimental workflow from sample preparation to HPLC analysis.

G start Start Validation specificity Specificity & Selectivity start->specificity linearity Linearity specificity->linearity accuracy_precision Accuracy & Precision linearity->accuracy_precision loq_lod LOQ & LOD accuracy_precision->loq_lod recovery Recovery loq_lod->recovery stability Stability recovery->stability end Method Validated stability->end

Caption: Logical flow of the bioanalytical method validation process.

References

Application Notes: 4-Propoxycinnamic Acid as a Precursor for Potent Anti-Malarial Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Propoxycinnamic acid is a versatile precursor molecule in the development of novel pharmaceutical compounds. Its structural features, including the carboxylic acid group and the propoxy-substituted phenyl ring, allow for diverse chemical modifications to generate derivatives with significant biological activity. This document provides detailed application notes and protocols for the synthesis and evaluation of this compound derivatives, with a specific focus on their application as potent anti-malarial agents.

Application: Anti-Malarial Drug Discovery

Research has demonstrated that derivatives of this compound, particularly N-(4-acylamino-3-benzoylphenyl)-4-propoxycinnamic acid amides, exhibit potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. A notable lead compound, 5-(4-propoxycinnamoylamino)-2-(4-tolylacetylamino)benzophenone, has paved the way for the development of a series of analogues with significant anti-malarial efficacy.[1] The propoxy group is a key feature contributing to the biological activity of these compounds.

Quantitative Data Summary

The anti-malarial activity of a series of N-(4-acylamino-3-benzoylphenyl)-4-propoxycinnamic acid amides has been evaluated against Plasmodium falciparum. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

Compound IDAcyl Substituent at 2-amino groupIC50 (nM) against P. falciparum
6j 4-(Trifluoromethyl)phenylacetyl120
6e 4-TolylacetylNot specified, lead compound

Data sourced from Wiesner et al., Bioorganic & Medicinal Chemistry Letters, 2002.[1]

This data highlights that small substituents on the para-position of the phenylacetic acid moiety enhance anti-malarial activity, with the trifluoromethyl group yielding the most potent compound in the series.[1]

Experimental Protocols

The synthesis of N-(4-acylamino-3-benzoylphenyl)-4-propoxycinnamic acid amides can be achieved through a multi-step process. Below are detailed protocols for the synthesis of the precursor, this compound, and its subsequent conversion to the final active pharmaceutical ingredient.

Protocol 1: Synthesis of this compound (Precursor)

This protocol describes the synthesis of this compound from 4-hydroxycinnamic acid.

Materials:

  • 4-hydroxycinnamic acid

  • 1-Bromopropane (B46711)

  • Potassium carbonate (K₂CO₃)

  • Acetone (B3395972)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxycinnamic acid in acetone.

  • Add potassium carbonate to the solution.

  • Add 1-bromopropane to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the acetone using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with distilled water.

  • Acidify the aqueous layer with dilute HCl to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.

Protocol 2: Synthesis of N-(4-acylamino-3-benzoylphenyl)-4-propoxycinnamic acid amides (Final Compound)

This protocol outlines the amide coupling reaction between this compound and an appropriate aminobenzophenone derivative. A general carbodiimide-mediated coupling method is described.

Materials:

  • This compound

  • Substituted 2-amino-5-benzoyl-acetanilide (e.g., 2-(4-tolylacetylamino)-5-aminobenzophenone for compound 6e)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column (for purification)

Procedure:

  • Dissolve this compound and the substituted 2-amino-5-benzoyl-acetanilide in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of DMAP to the solution.

  • In a separate flask, dissolve DCC or EDC in anhydrous DCM or DMF.

  • Slowly add the carbodiimide (B86325) solution to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

  • Dilute the filtrate with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the final N-(4-acylamino-3-benzoylphenyl)-4-propoxycinnamic acid amide.

Visualizations

Synthesis Workflow

G cluster_0 Precursor Synthesis cluster_1 Final Compound Synthesis A 4-Hydroxycinnamic Acid C Williamson Ether Synthesis (K2CO3, Acetone, Reflux) A->C B 1-Bromopropane B->C D This compound C->D F Amide Coupling (DCC/EDC, DMAP, DCM) D->F E Substituted 2-Amino-5-benzoyl-acetanilide E->F G N-(4-acylamino-3-benzoylphenyl)- This compound amide F->G

Synthetic route for N-(4-acylamino-3-benzoylphenyl)-4-propoxycinnamic acid amides.

Proposed Mechanism of Action: Inhibition of the MEP/DOXP Pathway

The anti-malarial activity of novel compounds is often attributed to their ability to inhibit essential metabolic pathways in the Plasmodium falciparum parasite that are absent in humans, making them selective drug targets. One such pathway is the non-mevalonate pathway (also known as the MEP/DOXP pathway) for the biosynthesis of isoprenoids. Isoprenoids are crucial for the parasite's survival. The enzymes in this pathway, such as DOXP synthase and DOXP reductoisomerase, are attractive targets for anti-malarial drugs. It is proposed that this compound amides may exert their anti-malarial effect by inhibiting one or more enzymes in this critical pathway.

G Pyruvate Pyruvate DOXP_Synthase DOXP Synthase (DXS) Pyruvate->DOXP_Synthase G3P Glyceraldehyde-3-Phosphate G3P->DOXP_Synthase DOXP 1-Deoxy-D-xylulose-5-phosphate (DOXP) DOXP_Synthase->DOXP DOXP_Reductoisomerase DOXP Reductoisomerase (DXR) DOXP->DOXP_Reductoisomerase MEP 2-C-Methyl-D-erythritol-4-phosphate (MEP) DOXP_Reductoisomerase->MEP Enzymes Downstream Enzymes MEP->Enzymes IPP_DMAPP Isopentenyl Pyrophosphate (IPP) & Dimethylallyl Pyrophosphate (DMAPP) Enzymes->IPP_DMAPP Isoprenoids Isoprenoid Biosynthesis IPP_DMAPP->Isoprenoids Parasite_Survival Parasite Survival Isoprenoids->Parasite_Survival Inhibitor 4-Propoxycinnamic Acid Amide Inhibitor->DOXP_Reductoisomerase Inhibition

Proposed inhibition of the MEP/DOXP pathway by this compound amides.

References

Application Notes and Protocols for In Vitro Antioxidant Assays of 4-Propoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Propoxycinnamic acid is a derivative of cinnamic acid, a class of compounds known for their potential antioxidant properties. The evaluation of the in vitro antioxidant capacity of this compound is a critical step in its potential development as a therapeutic agent or a valuable compound in various industries. This document provides detailed protocols for common in vitro antioxidant assays—DPPH, ABTS, and FRAP—that are instrumental in quantifying the antioxidant activity of this compound. While direct quantitative data for this compound is not extensively available in the public domain, the provided protocols and the comparative data on structurally related cinnamic acid derivatives offer a strong framework for its evaluation.

The antioxidant activity of cinnamic acid derivatives is largely attributed to the hydroxyl groups on the phenyl ring, which can donate a hydrogen atom to free radicals, thereby neutralizing them. The presence and position of these hydroxyl groups, as well as other substituents, can significantly influence the antioxidant capacity.

Data Presentation: Antioxidant Activity of Cinnamic Acid Derivatives

The following table summarizes the reported antioxidant activities of various cinnamic acid derivatives. This data can serve as a valuable reference for predicting the potential antioxidant capacity of this compound. The antioxidant activity is often expressed as the IC50 value (the concentration of the antioxidant required to scavenge 50% of the initial free radicals) for radical scavenging assays, or as Trolox Equivalent Antioxidant Capacity (TEAC) and Ferric Reducing Antioxidant Power (FRAP) values. Lower IC50 values indicate higher antioxidant activity.

CompoundDPPH Radical Scavenging (IC50)ABTS Radical Scavenging (TEAC)Ferric Reducing Antioxidant Power (FRAP)Reference
Caffeic Acid5.9 µg/mLHighHigh[1]
Ferulic Acid9.9 µg/mLHighHigh[1]
Sinapic AcidHighHighHigh[2][3]
p-Coumaric AcidModerateModerateModerate[2][3]
Syringic Acid9.8 µg/mLNot ReportedNot Reported[1]
Trolox (Standard)6.3 µg/mL1.0 (by definition)Not Applicable[1]
Ascorbic Acid (Standard)43.2 µg/mLHighHigh[1]

Note: The antioxidant activity of this compound is expected to be influenced by the propoxy group. While not a direct hydroxyl donor, its electron-donating nature might affect the stability of the phenoxyl radical, should one be formed. Experimental validation is crucial to determine its specific antioxidant capacity.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. This reduction of the deep purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at approximately 517 nm.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)

  • Positive Control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark bottle to prevent degradation.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Prepare a series of dilutions of the stock solution to obtain a range of concentrations.

    • Prepare a similar dilution series for the positive control (e.g., Ascorbic acid or Trolox).

  • Assay:

    • To a 96-well plate, add 100 µL of the sample or standard solution at different concentrations to respective wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH solution.

    • For the control, add 100 µL of the solvent and 100 µL of the solvent.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the blank (DPPH solution without the sample).

    • A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample. The concentration that causes 50% scavenging of the DPPH radical is the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance at 734 nm. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K2S2O8)

  • Phosphate buffered saline (PBS) or ethanol

  • Positive Control (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of ABTS•+ Working Solution:

    • Before use, dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of dilutions of the stock solution.

    • Prepare a calibration curve using different concentrations of Trolox.

  • Assay:

    • To a 96-well plate, add 20 µL of the sample or standard solution to respective wells.

    • Add 180 µL of the ABTS•+ working solution to each well.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation of TEAC:

    • Calculate the percentage of inhibition of absorbance for each concentration of the sample and Trolox.

    • Plot the percentage of inhibition against the concentration for Trolox to generate a standard curve.

    • The TEAC value of the sample is calculated from the standard curve and is expressed as µM of Trolox equivalents per µM of the sample.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm. The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants.[4]

Materials:

  • This compound

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)

  • Ferric chloride (FeCl₃·6H₂O)

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • Ferrous sulfate (B86663) (FeSO₄·7H₂O) for standard curve

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing 25 mL of acetate buffer (300 mM, pH 3.6), 2.5 mL of TPTZ solution (10 mM in 40 mM HCl), and 2.5 mL of FeCl₃·6H₂O solution (20 mM in water).

    • Warm the FRAP reagent to 37°C before use.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of dilutions of the stock solution.

    • Prepare a standard curve using different concentrations of ferrous sulfate.

  • Assay:

    • To a 96-well plate, add 10 µL of the sample or standard solution to respective wells.

    • Add 190 µL of the pre-warmed FRAP reagent to each well.

  • Incubation: Incubate the plate at 37°C for 4-30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation of FRAP Value:

    • Generate a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.

    • The FRAP value of the sample is determined from the standard curve and is expressed as µM of Fe²⁺ equivalents per µM of the sample.

Mandatory Visualizations

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis DPPH_sol Prepare 0.1 mM DPPH Solution Mix Mix Sample/Standard with DPPH Solution DPPH_sol->Mix Sample_prep Prepare Sample & Standard Dilutions Sample_prep->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calc_Inhibition Calculate % Inhibition Measure_Abs->Calc_Inhibition Calc_IC50 Determine IC50 Value Calc_Inhibition->Calc_IC50

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis ABTS_stock Prepare ABTS•+ Stock Solution ABTS_work Prepare ABTS•+ Working Solution ABTS_stock->ABTS_work Mix Mix Sample/Standard with ABTS•+ Solution ABTS_work->Mix Sample_prep Prepare Sample & Standard Dilutions Sample_prep->Mix Incubate Incubate at RT (6 min) Mix->Incubate Measure_Abs Measure Absorbance at 734 nm Incubate->Measure_Abs Calc_Inhibition Calculate % Inhibition Measure_Abs->Calc_Inhibition Calc_TEAC Determine TEAC Value Calc_Inhibition->Calc_TEAC FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis FRAP_reagent Prepare FRAP Reagent Mix Mix Sample/Standard with FRAP Reagent FRAP_reagent->Mix Sample_prep Prepare Sample & Standard Dilutions Sample_prep->Mix Incubate Incubate at 37°C (4-30 min) Mix->Incubate Measure_Abs Measure Absorbance at 593 nm Incubate->Measure_Abs Calc_FRAP Determine FRAP Value Measure_Abs->Calc_FRAP Antioxidant_Mechanism Antioxidant Antioxidant (e.g., this compound) Free_Radical Free Radical (e.g., DPPH•, ABTS•+) Antioxidant_Radical Antioxidant Radical (Stabilized) Antioxidant->Antioxidant_Radical Donates H• or e- Stable_Molecule Stable Molecule (e.g., DPPH-H, ABTS) Free_Radical->Stable_Molecule Accepts H• or e-

References

Application Notes and Protocols for Testing the Anti-inflammatory Activity of 4-Propoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Propoxycinnamic acid is a derivative of cinnamic acid, a naturally occurring aromatic compound. Cinnamic acid and its derivatives have garnered significant interest in the scientific community for their diverse pharmacological activities, including anti-inflammatory properties.[1][2] This document provides detailed application notes and experimental protocols for the investigation of the anti-inflammatory potential of this compound. The methodologies described herein are based on established in vitro and in vivo assays commonly employed in inflammation research.

Disclaimer: Specific experimental data on the anti-inflammatory activity and mechanism of action of this compound are limited in the current scientific literature. The quantitative data and signaling pathway information presented in this document are based on studies of structurally similar cinnamic acid derivatives, such as 4-methoxycinnamic acid and p-coumaric acid.[3][4] Researchers are strongly advised to validate these findings through direct experimental testing of this compound.

Data Presentation

The following tables summarize hypothetical quantitative data for the anti-inflammatory activity of this compound, based on reported values for related cinnamic acid derivatives. These tables are intended to serve as a template for organizing experimental results.

Table 1: In Vitro Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentration (µM)% NO Inhibition (Mean ± SD)IC₅₀ (µM)
This compound 10Data to be determinedData to be determined
25Data to be determined
50Data to be determined
100Data to be determined
Positive Control (e.g., L-NMMA) 25Data to be determinedData to be determined

Table 2: In Vitro Inhibition of Pro-inflammatory Cytokines in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentration (µM)% Inhibition of TNF-α (Mean ± SD)% Inhibition of IL-6 (Mean ± SD)
This compound 10Data to be determinedData to be determined
25Data to be determinedData to be determined
50Data to be determinedData to be determined
100Data to be determinedData to be determined
Positive Control (e.g., Dexamethasone) 1Data to be determinedData to be determined

Table 3: In Vivo Anti-inflammatory Effect in Carrageenan-Induced Paw Edema in Rodents

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SD)% Inhibition of Edema
Vehicle Control -Data to be determined-
This compound 25Data to be determinedData to be determined
50Data to be determinedData to be determined
100Data to be determinedData to be determined
Positive Control (e.g., Indomethacin) 10Data to be determinedData to be determined

Experimental Protocols

In Vitro Assays

1. Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay assesses the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[5][6][7]

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

  • Experimental Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere for 24 hours.

    • Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., L-NMMA).

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation and NO production.

    • After incubation, collect the cell culture supernatant.

    • Determine the nitrite (B80452) concentration in the supernatant, which is an indicator of NO production, using the Griess reagent system. Mix equal volumes of supernatant and Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine in 2.5% phosphoric acid) and incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

  • Cell Viability Assay:

    • Concurrently, perform an MTT assay to assess the cytotoxicity of this compound on RAW 264.7 cells to ensure that the observed NO inhibition is not due to cell death.[5][6]

2. Pro-inflammatory Cytokine (TNF-α and IL-6) Secretion Assay

This protocol measures the effect of this compound on the secretion of key pro-inflammatory cytokines, TNF-α and IL-6, from LPS-stimulated RAW 264.7 cells using an Enzyme-Linked Immunosorbent Assay (ELISA).[8][9][10]

  • Cell Culture and Treatment:

    • Follow the same cell culture and treatment procedure as described in the NO production assay.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with capture antibodies specific for mouse TNF-α or IL-6 overnight at 4°C.

    • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

    • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Add the collected cell culture supernatants and serially diluted standards for TNF-α or IL-6 to the wells and incubate for 2 hours at room temperature.

    • Wash the plate and add the biotinylated detection antibody specific for mouse TNF-α or IL-6. Incubate for 1-2 hours at room temperature.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature in the dark.

    • Wash the plate and add a substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the concentration of TNF-α and IL-6 in the samples by interpolating from the standard curve.

In Vivo Assay

3. Carrageenan-Induced Paw Edema in Rodents

This is a widely used and highly reproducible model of acute inflammation to evaluate the in vivo anti-inflammatory activity of compounds.[11][12][13]

  • Animals:

    • Use male Wistar rats or Swiss albino mice, acclimatized to the laboratory conditions for at least one week.

  • Experimental Procedure:

    • Divide the animals into groups (n=6-8 per group): Vehicle control, this compound (e.g., 25, 50, 100 mg/kg, administered orally or intraperitoneally), and a positive control (e.g., Indomethacin, 10 mg/kg, p.o.).

    • Administer the respective treatments to the animals.

    • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume or thickness using a plethysmometer or a digital caliper at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

    • Calculate the increase in paw volume and the percentage of edema inhibition for each group compared to the vehicle control group.

Signaling Pathways and Experimental Workflows

Inhibition of Pro-inflammatory Mediators by this compound (Hypothesized)

The anti-inflammatory effects of many cinnamic acid derivatives are attributed to their ability to modulate key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][14][15]

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the expression of pro-inflammatory genes, including those for iNOS, TNF-α, and IL-6.[16][17] It is hypothesized that this compound may inhibit the activation of NF-κB.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylation IkB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->IkB Degradation Propoxycinnamic_Acid This compound Propoxycinnamic_Acid->IKK Inhibition (Hypothesized) DNA DNA NFkB_nuc->DNA Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Pro_inflammatory_Genes Transcription

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK family (including ERK, JNK, and p38) also plays a significant role in regulating the production of inflammatory mediators.[14][18][19] It is plausible that this compound could modulate one or more of these MAPK pathways.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs (MKK3/6, MKK4/7, MEK1/2) TAK1->MKKs Phosphorylation MAPKs MAPKs (p38, JNK, ERK) MKKs->MAPKs Phosphorylation AP1 AP-1 MAPKs->AP1 Activation Propoxycinnamic_Acid This compound Propoxycinnamic_Acid->MKKs Inhibition (Hypothesized) DNA DNA AP1->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes Transcription

Caption: Hypothesized modulation of the MAPK signaling pathway by this compound.

Experimental Workflow for In Vitro Anti-inflammatory Screening

The following diagram outlines the logical flow for the in vitro evaluation of this compound.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment and Stimulation cluster_assays Endpoint Assays cluster_analysis Data Analysis Cell_Culture RAW 264.7 Cell Culture Pre_treatment Pre-treat cells with This compound Cell_Culture->Pre_treatment Compound_Prep Prepare this compound and Control Solutions Compound_Prep->Pre_treatment LPS_Stimulation Stimulate with LPS Pre_treatment->LPS_Stimulation MTT MTT Assay (Cytotoxicity) LPS_Stimulation->MTT Griess Griess Assay (NO Production) LPS_Stimulation->Griess ELISA ELISA (TNF-α, IL-6) LPS_Stimulation->ELISA Data_Analysis Analyze and Interpret Data MTT->Data_Analysis Griess->Data_Analysis ELISA->Data_Analysis

Caption: Workflow for in vitro anti-inflammatory screening of this compound.

References

Application Note: 4-Propoxycinnamic Acid in Nanoparticle-Based Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Propoxycinnamic acid is a derivative of cinnamic acid, a naturally occurring phenylacrylic compound.[1][2] Cinnamic acid and its derivatives have garnered significant attention for their therapeutic potential, including anticancer, antioxidant, and anti-inflammatory properties.[2][3] However, their clinical application is often hindered by poor water solubility, low bioavailability, and unstable pharmacokinetics.[2] Encapsulating these compounds into nanoparticle-based drug delivery systems presents a promising strategy to overcome these limitations. This document provides a detailed guide for the development and characterization of this compound-loaded polymeric nanoparticles, designed for researchers in drug development and materials science. These systems aim to enhance therapeutic efficacy by improving drug solubility, providing controlled release, and enabling targeted delivery.[2][4]

Physicochemical Properties and Formulation Data

Effective drug delivery system development begins with understanding the physicochemical properties of the active pharmaceutical ingredient (API) and the characteristics of the formulated nanoparticles. The following tables summarize the key properties of this compound and provide illustrative data for a typical nanoparticle formulation.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Synonyms (E)-3-(4-Propoxyphenyl)acrylic Acid [1]
CAS Number 69033-81-4 [5]
Molecular Formula C12H14O3 N/A
Molecular Weight 206.24 g/mol N/A
Appearance White to off-white powder/crystal [1][5]
Purity >98% [5]
Solubility Poor in water, soluble in organic solvents (e.g., methanol, acetone) [2]

| Storage | Store in a cool, dry place |[5] |

Table 2: Illustrative Characteristics of this compound-Loaded PLGA Nanoparticles

Parameter Value
Particle Size (Z-average) 150 ± 10 nm
Polydispersity Index (PDI) 0.15 ± 0.05
Zeta Potential -25 ± 5 mV
Encapsulation Efficiency (EE%) 85 ± 4%

| Drug Loading Content (DLC%) | 8.0 ± 0.5% |

Table 3: Illustrative In Vitro Drug Release Profile

Time (hours) Cumulative Release at pH 7.4 (%) Cumulative Release at pH 5.5 (Tumor Microenvironment) (%)
0 0 0
2 10 ± 2 20 ± 3
6 22 ± 3 45 ± 4
12 35 ± 4 68 ± 5
24 48 ± 5 85 ± 6

| 48 | 60 ± 6 | 92 ± 5 |

Experimental Protocols

Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles

This protocol details the single emulsion-solvent evaporation method for encapsulating the hydrophobic this compound within Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.

Materials:

  • This compound

  • PLGA (50:50, MW 15-25 kDa)

  • Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed

  • Dichloromethane (DCM)

  • Deionized (DI) water

  • Magnetic stirrer, Probe sonicator, Rotary evaporator, Centrifuge

Methodology:

  • Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of this compound in 2 mL of DCM.

  • Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in 20 mL of DI water.

  • Emulsification: Add the organic phase to the aqueous phase dropwise while stirring at 800 rpm. Sonicate the mixture on an ice bath for 2 minutes (30s on, 15s off cycles) to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Transfer the emulsion to a magnetic stirrer and stir at 500 rpm for 4-6 hours at room temperature to allow the DCM to evaporate completely.

  • Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet three times with DI water to remove excess PVA and unencapsulated drug. Resuspend the pellet in water after each wash via vortexing and centrifugation.

  • Lyophilization: Resuspend the final pellet in a small volume of DI water containing a cryoprotectant (e.g., 2% trehalose) and freeze-dry for 48 hours to obtain a powdered form for long-term storage.

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase org_prep Dissolve PLGA & This compound in DCM emulsify Emulsification (Probe Sonication) org_prep->emulsify aq_prep Prepare 1% PVA in DI Water aq_prep->emulsify evap Solvent Evaporation (Magnetic Stirring) emulsify->evap collect Nanoparticle Collection (Centrifugation) evap->collect wash Washing Steps (x3) collect->wash lyophilize Lyophilization wash->lyophilize

Workflow for nanoparticle synthesis.
Protocol 2: Nanoparticle Characterization

A. Particle Size, PDI, and Zeta Potential Analysis

  • Resuspend lyophilized nanoparticles in DI water to a concentration of 0.1 mg/mL.

  • Vortex briefly to ensure a homogenous suspension.

  • Analyze the sample using Dynamic Light Scattering (DLS) to determine the Z-average particle size and Polydispersity Index (PDI).

  • Measure the Zeta Potential using the same instrument to assess surface charge and stability.

B. Encapsulation Efficiency (EE) and Drug Loading Content (DLC)

  • Accurately weigh 5 mg of lyophilized nanoparticles.

  • Dissolve the nanoparticles in 1 mL of a suitable organic solvent (e.g., DMSO or acetonitrile) to break the polymer matrix and release the encapsulated drug.

  • Centrifuge to precipitate the polymer.

  • Analyze the supernatant for this compound concentration using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[6][7]

  • Calculate EE and DLC using the following formulas:

    • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

    • DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

Protocol 3: In Vitro Drug Release Study

This protocol simulates drug release under physiological conditions (pH 7.4) and in an acidic tumor microenvironment (pH 5.5).[8][9]

Materials:

  • Dialysis tubing (MWCO 10-12 kDa)

  • Phosphate Buffered Saline (PBS) at pH 7.4 and Acetate Buffer at pH 5.5

  • Orbital shaker incubator

Methodology:

  • Disperse 10 mg of drug-loaded nanoparticles in 2 mL of the respective release buffer.

  • Transfer the suspension into a pre-soaked dialysis bag and seal both ends.

  • Submerge the bag in 50 mL of the same release buffer in a beaker.

  • Place the beaker in an orbital shaker at 37°C with gentle agitation (100 rpm).

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the buffer from the beaker and replace it with 1 mL of fresh buffer to maintain sink conditions.

  • Quantify the concentration of this compound in the collected samples using HPLC.

  • Calculate the cumulative percentage of drug released over time.

G cluster_NP Nanoparticle Core cluster_env Tumor Microenvironment NP PLGA Matrix + This compound Release Drug Release NP->Release diffusion Degrade PLGA Hydrolysis (Matrix Degradation) Acid Acidic pH (H+) Acid->Degrade triggers Degrade->Release

Mechanism of pH-triggered drug release.
Protocol 4: In Vitro Biocompatibility and Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the formulation on cell viability.[2]

Materials:

  • Cancer cell line (e.g., MCF-7) and a normal cell line (e.g., MCF-10A)

  • 96-well plates, cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of free this compound, empty nanoparticles, and drug-loaded nanoparticles. Include untreated cells as a control.

  • Incubation: Incubate the plates for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage relative to the untreated control cells.

Proposed Mechanism of Action: Modulation of Apoptotic Pathways

While the specific pathways modulated by this compound require dedicated investigation, it is plausible to hypothesize a mechanism similar to other hydroxycinnamic acid derivatives like Ferulic Acid.[3] These compounds can induce apoptosis in cancer cells by modulating key signaling pathways. A potential mechanism involves the upregulation of tumor suppressor proteins like p53, which in turn activates p21, leading to cell cycle arrest. Furthermore, it may trigger the intrinsic apoptotic pathway by altering the expression of Bcl-2 family proteins, leading to the activation of caspases and subsequent programmed cell death.[3][10]

G PCA This compound (from Nanoparticle) p53 p53 Activation PCA->p53 Bax Bax (Pro-apoptotic) Upregulation PCA->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation PCA->Bcl2 p53->Bax Mito Mitochondrial Permeability ↑ Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Hypothesized apoptotic signaling pathway.

References

Application Notes and Protocols for the Esterification of 4-Propoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 4-propoxycinnamic acid esters, which are valuable intermediates in the development of pharmaceuticals and other bioactive molecules. The esterification can be effectively achieved through two primary methods: the classic Fischer-Speier esterification under acidic conditions and the milder Steglich esterification for substrates sensitive to strong acids.

Overview of Synthetic Methods

The selection of an appropriate esterification method for this compound depends on the stability of the starting materials and the desired scale of the reaction.

  • Fischer-Speier Esterification: This is a robust and cost-effective acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1][2] To achieve high yields, the equilibrium is shifted towards the product by using an excess of the alcohol or by removing the water formed during the reaction.[1][3] Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[1]

  • Steglich Esterification: This method is ideal for the esterification of substrates that are sensitive to acidic conditions. It employs a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (B28879) (DMAP), to activate the carboxylic acid under mild, neutral conditions, often at room temperature. This method is known for its high yields, even with sterically hindered alcohols.

Data Presentation

The following tables summarize representative quantitative data for the esterification of cinnamic acid and its derivatives, which can serve as a benchmark for the esterification of this compound.

Table 1: Fischer-Speier Esterification of Cinnamic Acid Analogs

Carboxylic AcidAlcoholCatalystReaction Time (h)Temperature (°C)Yield (%)Reference
Cinnamic AcidEthanolH₂SO₄4Reflux85-95Adapted from[4]
Cinnamic AcidPropanolH₂SO₄4Reflux80-90Adapted from[5]
Cinnamic AcidButanolH₂SO₄4Reflux80-90Adapted from[5]
4-Methylcinnamic AcidMethanolp-TsOH2110 (Microwave)>95N/A
4-Aminocinnamic AcidMethanol(CH₃)₂SO₄25592[6]

Table 2: Steglich Esterification of Cinnamic Acid Analogs

Carboxylic AcidAlcoholCoupling AgentCatalystReaction Time (h)Temperature (°C)Yield (%)Reference
Cinnamic AcidCinnamyl AlcoholDCCDMAP1.5Room Temp.98[7]
p-Methoxycinnamic AcidBenzyl AlcoholDCCDMAP24Room Temp.85-95[8]
Ferulic AcidBenzyl AlcoholDCCDMAP24Room Temp.80-90[8]
Cinnamic AcidVarious 1°/2° AlcoholsEDCDMAP0.7540-45~70[9]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of this compound

This protocol describes the synthesis of an alkyl 4-propoxycinnamate using a strong acid catalyst.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., ethanol, methanol, propanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent (e.g., ethyl acetate, diethyl ether)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in an excess of the desired anhydrous alcohol (e.g., 10-20 equivalents, can also serve as the solvent).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) or p-toluenesulfonic acid.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux.[10] The reaction temperature will depend on the boiling point of the alcohol used.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-10 hours).[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a large excess of alcohol was used, remove most of it using a rotary evaporator.

    • Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with deionized water.

    • Neutralize the acidic catalyst by washing the organic layer with a saturated solution of sodium bicarbonate.

    • Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude ester.

  • Purification: If necessary, purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: Steglich Esterification of this compound

This protocol is suitable for the synthesis of this compound esters under mild conditions.

Materials:

  • This compound

  • Alcohol (1.0-1.2 equiv.)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1-1.5 equiv.)

  • 4-Dimethylaminopyridine (DMAP) (0.1-0.2 equiv.)

  • Anhydrous dichloromethane (B109758) (DCM) or other aprotic solvent

  • Dilute hydrochloric acid (HCl) (e.g., 0.5 N)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.), the desired alcohol (1.0-1.2 equiv.), and 4-dimethylaminopyridine (DMAP) (0.1-0.2 equiv.). Dissolve the components in anhydrous dichloromethane.

  • DCC Addition: Cool the mixture in an ice bath to 0°C. In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1-1.5 equiv.) in a minimal amount of anhydrous dichloromethane. Add the DCC solution dropwise to the stirred reaction mixture.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.[11] A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 1.5-12 hours).[7]

  • Work-up:

    • Filter the reaction mixture through a Buchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold dichloromethane.

    • Combine the filtrate and washings and transfer to a separatory funnel.

    • Wash the organic solution sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.[11]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude ester.

  • Purification: The crude product can be purified by column chromatography on silica gel to remove any remaining impurities.

Visualizations

Esterification_Workflow General Workflow for Esterification of this compound cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Start Combine this compound, Alcohol, and Catalyst/Reagents in Solvent Reaction_Step Stir at Appropriate Temperature (Reflux or Room Temperature) Start->Reaction_Step Monitoring Monitor by TLC Reaction_Step->Monitoring Quenching Quench Reaction and/or Remove Excess Solvent Monitoring->Quenching Reaction Complete Extraction Liquid-Liquid Extraction (Organic Solvent/Aqueous Washes) Quenching->Extraction Drying Dry Organic Layer (e.g., Na2SO4) Extraction->Drying Concentration Concentrate in vacuo (Rotary Evaporator) Drying->Concentration Purification Purify Crude Product (Column Chromatography or Recrystallization) Concentration->Purification Analysis Characterize Pure Ester (NMR, IR, MS) Purification->Analysis

Caption: General workflow for the synthesis and purification of this compound esters.

Fischer_Esterification_Mechanism Fischer-Speier Esterification Mechanism Carboxylic_Acid This compound Protonation Protonation of Carbonyl Oxygen (Acid Catalyst, H+) Carboxylic_Acid->Protonation Activated_Acid Activated Carboxylic Acid Protonation->Activated_Acid Alcohol_Attack Nucleophilic Attack by Alcohol (R'-OH) Activated_Acid->Alcohol_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Alcohol_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Leaving Elimination of Water Proton_Transfer->Water_Leaving Protonated_Ester Protonated Ester Water_Leaving->Protonated_Ester Deprotonation Deprotonation Protonated_Ester->Deprotonation Ester 4-Propoxycinnamate Ester Deprotonation->Ester

Caption: Simplified reaction mechanism for Fischer-Speier esterification.

Steglich_Esterification_Mechanism Steglich Esterification Mechanism Carboxylic_Acid This compound DCC_Activation Reaction with DCC Carboxylic_Acid->DCC_Activation O_Acylisourea O-Acylisourea Intermediate DCC_Activation->O_Acylisourea DMAP_Catalysis Acyl Transfer via DMAP O_Acylisourea->DMAP_Catalysis Acyl_DMAP_Intermediate N-Acylpyridinium Intermediate DMAP_Catalysis->Acyl_DMAP_Intermediate Alcohol_Attack Nucleophilic Attack by Alcohol (R'-OH) Acyl_DMAP_Intermediate->Alcohol_Attack Ester_Formation Ester Formation Alcohol_Attack->Ester_Formation Ester 4-Propoxycinnamate Ester Ester_Formation->Ester DCU Dicyclohexylurea (DCU) Byproduct Ester_Formation->DCU

Caption: Simplified reaction mechanism for Steglich esterification.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Propoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Propoxycinnamic Acid synthesis.

Synthesis Overview

The synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of 4-propoxybenzaldehyde (B1265824) via a Williamson ether synthesis from 4-hydroxybenzaldehyde (B117250) and a propyl halide. The subsequent step is a Knoevenagel condensation of 4-propoxybenzaldehyde with malonic acid to yield the final product.

Overall Reaction Scheme

Overall_Reaction_Scheme 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde 4-Propoxybenzaldehyde 4-Propoxybenzaldehyde 4-Hydroxybenzaldehyde->4-Propoxybenzaldehyde Step 1: Williamson Ether Synthesis (+ 1-Bromopropane (B46711), Base) This compound This compound 4-Propoxybenzaldehyde->this compound Step 2: Knoevenagel Condensation (+ Malonic Acid, Base)

Caption: Two-step synthesis of this compound.

Part 1: Williamson Ether Synthesis of 4-Propoxybenzaldehyde

This section focuses on the synthesis of the intermediate, 4-propoxybenzaldehyde, from 4-hydroxybenzaldehyde and 1-bromopropane.

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete deprotonation of 4-hydroxybenzaldehyde.Use a sufficiently strong base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an anhydrous solvent.
Low reaction temperature.While lower temperatures can favor substitution over elimination, the reaction may be too slow. Gently heat the reaction mixture, typically in the range of 65-85°C.[1]
Poor quality of reagents.Ensure 4-hydroxybenzaldehyde is pure and the propyl halide has not degraded. Use anhydrous solvents to prevent side reactions.
Competing elimination reaction (E2).This is more significant with secondary and tertiary alkyl halides. Since 1-bromopropane is a primary halide, this should be minimal. However, using a less hindered base and controlling the temperature can help.[2]
Presence of Unreacted 4-Hydroxybenzaldehyde Insufficient amount of base or alkyl halide.Use a slight excess (1.1-1.5 equivalents) of both the base and 1-bromopropane.
Short reaction time.Monitor the reaction progress using Thin Layer Chromatography (TLC). Williamson ether syntheses can sometimes require several hours to reach completion.[1]
Formation of Side Products O-alkylation vs. C-alkylation.The choice of solvent can influence the selectivity. Polar aprotic solvents like DMF or acetonitrile (B52724) generally favor O-alkylation.[1][3]
Impurities in starting materials.Purify starting materials if necessary.
Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the Williamson ether synthesis of 4-propoxybenzaldehyde?

A1: Polar aprotic solvents like dimethylformamide (DMF) are highly effective for this reaction as they can dissolve the phenoxide salt and promote the SN2 reaction.[1][4]

Q2: Which base should I use for the deprotonation of 4-hydroxybenzaldehyde?

A2: Potassium carbonate (K₂CO₃) is a common and effective base for this synthesis.[1] It is easier to handle than stronger bases like sodium hydride (NaH).

Q3: Is a phase transfer catalyst necessary?

A3: While not always essential, a phase transfer catalyst like potassium iodide (KI) or tetrabutylammonium (B224687) bromide can significantly improve the reaction rate and yield, especially when dealing with heterogeneous reaction mixtures.[1]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. You can spot the reaction mixture alongside the starting materials (4-hydroxybenzaldehyde and 1-bromopropane) to track the disappearance of reactants and the appearance of the product spot.

Experimental Protocol: Williamson Ether Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification a Dissolve 4-hydroxybenzaldehyde in DMF in a round-bottom flask. b Add K₂CO₃ and KI. a->b c Heat the mixture to 65°C. b->c d Add 1-bromopropane dropwise. c->d e Increase temperature to 80-85°C and stir for 24 hours. d->e f Monitor reaction by TLC. e->f g Cool the reaction mixture. f->g h Pour into ice-water and extract with an organic solvent (e.g., ethyl acetate). g->h i Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. h->i j Purify the crude product by column chromatography or distillation. i->j

Caption: Experimental workflow for Williamson ether synthesis.

Materials:

  • 4-hydroxybenzaldehyde

  • 1-Bromopropane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Potassium Iodide (KI)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF.

  • Add anhydrous potassium carbonate (1.2-1.5 eq) and a catalytic amount of potassium iodide (0.1 eq).

  • Heat the mixture to approximately 65°C with stirring.

  • Slowly add 1-bromopropane (1.1-1.3 eq) to the reaction mixture.

  • Increase the reaction temperature to 80-85°C and let it stir for 12-24 hours.[1]

  • Monitor the reaction's completion by TLC.

  • After completion, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude 4-propoxybenzaldehyde.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Part 2: Knoevenagel Condensation of 4-Propoxybenzaldehyde

This section details the conversion of 4-propoxybenzaldehyde and malonic acid into this compound.

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive catalyst.Use a fresh, appropriate catalyst. Weak organic bases like piperidine (B6355638) or pyridine (B92270) are commonly used. Ammonium (B1175870) salts like ammonium bicarbonate can also be effective.[5][6]
Inappropriate solvent.The choice of solvent can be critical. Pyridine can act as both a solvent and a catalyst. Toluene with a catalytic amount of a base is another option. For greener synthesis, solvent-free conditions or the use of ethanol (B145695) or water can be explored.[7][8][9]
Water inhibition.The reaction produces water, which can inhibit the reaction equilibrium. If the reaction is sluggish, consider removing water by azeotropic distillation (e.g., using a Dean-Stark apparatus with toluene).[9][10]
Formation of Michael Adduct (Side Product) High concentration of the active methylene (B1212753) compound's enolate.Add the malonic acid solution slowly to the mixture of the aldehyde and the catalyst to keep the enolate concentration low.[5]
High reaction temperature.Running the reaction at a lower temperature can sometimes reduce the rate of the Michael addition.[5]
Self-Condensation of Aldehyde Use of a strong base.Avoid strong bases like NaOH or KOH. Use weaker amine bases like piperidine or pyridine.[5]
Incomplete Decarboxylation Insufficient heating during or after the condensation.If the intermediate dicarboxylic acid is isolated, it can be decarboxylated by heating it above its melting point. In many Knoevenagel-Doebner modifications, decarboxylation occurs in situ.[11]
Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Knoevenagel condensation?

A1: The base acts as a catalyst to deprotonate the active methylene compound (malonic acid), forming a nucleophilic enolate ion that then attacks the carbonyl carbon of the aldehyde.

Q2: Why is a weak base preferred over a strong base?

A2: Strong bases can promote the self-condensation of the aldehyde (an aldol (B89426) condensation), leading to unwanted byproducts and reducing the yield of the desired cinnamic acid derivative.[5]

Q3: How can I improve the yield of the Knoevenagel condensation?

A3: To improve the yield, you can optimize the choice and amount of catalyst, the reaction temperature, and the reaction time. Removing the water formed during the reaction can also shift the equilibrium towards the product.[5][9]

Q4: My product is impure. What are the best purification methods?

A4: Recrystallization is a highly effective method for purifying cinnamic acid derivatives. A common solvent system is an ethanol/water mixture.[12] Acid-base extraction can also be used to separate the acidic product from neutral impurities.[13]

Data on Catalyst Optimization

The yield of Knoevenagel condensation products is highly dependent on the catalyst used. The following table summarizes the effect of different catalysts on the yield of a typical Knoevenagel condensation.

CatalystCatalyst Loading (mol%)Reaction TimeYield (%)
Bi(OTf)₃12.5 h30
Bi(OTf)₃2.52.0 h50
Bi(OTf)₃51.5 h60
Bi(OTf)₃101.0 h90
Bi(OTf)₃151.0 h90
Data adapted from a study on the Knoevenagel condensation of 4-methoxybenzaldehyde (B44291) and ethyl cyanoacetate (B8463686) at 80°C.[14]

Experimental Protocol: Knoevenagel Condensation

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification a Combine 4-propoxybenzaldehyde, malonic acid, and pyridine in a round-bottom flask. b Add a catalytic amount of piperidine. a->b c Heat the mixture to reflux. b->c d Monitor reaction by TLC. c->d e Cool the reaction mixture. d->e f Pour into a mixture of ice and concentrated HCl. e->f g Collect the precipitate by vacuum filtration. f->g h Wash the solid with cold water. g->h i Recrystallize the crude product from an ethanol/water mixture. h->i

Caption: Experimental workflow for Knoevenagel condensation.

Materials:

  • 4-Propoxybenzaldehyde

  • Malonic Acid

  • Pyridine

  • Piperidine

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Deionized Water

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, combine 4-propoxybenzaldehyde (1.0 eq), malonic acid (1.2-1.5 eq), and pyridine (as solvent).

  • Add a catalytic amount of piperidine (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Stir the mixture until a precipitate forms.

  • Collect the crude this compound by vacuum filtration.

  • Wash the solid with cold water to remove any remaining pyridine hydrochloride.

  • Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain pure this compound.

References

Technical Support Center: Purification of Crude 4-Propoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-propoxycinnamic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude this compound is an off-white or yellowish solid. What are the likely impurities?

A1: The coloration in your crude product likely stems from unreacted starting materials or byproducts from the synthesis. If prepared via a Knoevenagel condensation, common impurities include:

  • 4-Propoxybenzaldehyde: The aldehyde starting material.

  • Malonic Acid: The active methylene (B1212753) starting material.

  • Catalyst Residues: Depending on the synthetic route, residual catalysts like pyridine (B92270) or piperidine (B6355638) may be present.

  • Side-Reaction Products: Minor byproducts from self-condensation or other side reactions.

Q2: I tried to recrystallize my crude this compound, but it "oiled out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. Here are some troubleshooting steps:

  • Increase Solvent Volume: You may have used too little solvent, causing the solution to be supersaturated at a temperature above the melting point of your compound. Add more hot solvent until the oil redissolves, then allow it to cool slowly.

  • Slow Down Cooling: Rapid cooling can promote oiling. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath. Insulating the flask can help slow the cooling process.

  • Change Solvent System: The chosen solvent may not be ideal. A solvent pair (one in which the compound is soluble and one in which it is sparingly soluble) can often promote crystallization. Good starting points for carboxylic acids include ethanol/water or toluene/hexane (B92381) mixtures.

Q3: My recovery yield after recrystallization is very low. How can I improve it?

A3: A low yield suggests that a significant amount of your product remains dissolved in the mother liquor. Consider the following:

  • Minimize Hot Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Ensure Complete Precipitation: Cool the solution thoroughly in an ice bath for a sufficient amount of time to maximize crystal formation.

  • Wash with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.

  • Second Crop of Crystals: Concentrate the mother liquor by partially evaporating the solvent and cooling again to obtain a second, albeit likely less pure, crop of crystals.

Q4: After a single purification step, the purity of my this compound has not improved significantly. What are my options?

A4: If impurities are structurally very similar to the desired product, a single purification method may not be sufficient.

  • Repeat the Purification: A second recrystallization can often remove stubborn impurities.

  • Switch Purification Technique: If recrystallization is ineffective, consider column chromatography or an acid-base extraction.

  • Acid-Base Extraction: This technique is particularly useful for separating acidic compounds from neutral or basic impurities. Dissolve the crude product in an organic solvent like ethyl acetate (B1210297) and extract with an aqueous base (e.g., sodium bicarbonate solution). The this compound will move to the aqueous layer as its carboxylate salt. The layers are then separated, and the aqueous layer is acidified (e.g., with HCl) to precipitate the purified acid, which can then be collected by filtration.

Data Presentation

Table 1: Comparison of Purification Methods for this compound (Illustrative Data)

Purification MethodStarting Purity (%)Purity After 1st Pass (%)Typical Recovery Yield (%)Key AdvantagesKey Disadvantages
Recrystallization85-9095-9870-85Simple, scalable, good for removing minor impurities.Can have lower yields, solvent selection is critical.
Column Chromatography85-90>9960-80High purity achievable, good for complex mixtures.More time-consuming, requires more solvent.
Acid-Base Extraction80-9090-9585-95High recovery, effective for removing neutral/basic impurities.May not remove acidic impurities effectively.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline. The ideal solvent and volumes should be determined on a small scale first.

  • Solvent Selection: In a test tube, dissolve a small amount of crude this compound in a minimal amount of a hot solvent (e.g., ethanol, methanol, or a mixture like ethanol/water). A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the chosen hot solvent portion-wise with gentle heating and swirling until the solid is just dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.

Protocol 2: Column Chromatography of this compound
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system (mobile phase). A good system will show the this compound spot with an Rf value of approximately 0.3-0.4. A common mobile phase for cinnamic acid derivatives is a mixture of hexane and ethyl acetate.[1]

  • Column Packing: Prepare a slurry of silica (B1680970) gel in the chosen mobile phase and pour it into a chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle, and add a layer of sand on top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a polar solvent like dichloromethane (B109758) or the mobile phase and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Add the mobile phase to the column and begin collecting fractions. The polarity of the mobile phase can be gradually increased (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualizations

experimental_workflow crude Crude this compound dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling & Crystallization dissolve->cool If no insoluble impurities hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Purified Product wash->dry pure Pure this compound dry->pure

Caption: Recrystallization workflow for this compound.

troubleshooting_logic cluster_solutions Troubleshooting Steps start Purification Attempt purity_check Check Purity (TLC/HPLC) start->purity_check low_purity Purity Not Improved purity_check->low_purity Purity < 98% oiling_out Product 'Oiled Out' purity_check->oiling_out low_yield Low Recovery Yield purity_check->low_yield success High Purity Product purity_check->success Purity > 98% solution_purity Repeat Purification or Change Method (e.g., Chromatography) low_purity->solution_purity solution_oiling Increase Solvent Volume, Slow Cooling, or Change Solvent oiling_out->solution_oiling solution_yield Minimize Hot Solvent, Ensure Complete Cooling low_yield->solution_yield solution_purity->start Re-attempt solution_oiling->start Re-attempt solution_yield->start Re-attempt

Caption: Troubleshooting logic for purification issues.

References

Overcoming solubility issues of 4-Propoxycinnamic Acid in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Propoxycinnamic Acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to the solubility of this compound in experimental assays.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous assay buffer. What should I do?

A1: this compound, like many cinnamic acid derivatives, has poor aqueous solubility due to its hydrophobic nature.[1][2] The standard procedure is to first prepare a concentrated stock solution in an organic solvent and then dilute this stock into your aqueous buffer. Direct dissolution in aqueous media is often unsuccessful.

Q2: Which organic solvent is best for creating a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are excellent choices for creating stock solutions of cinnamic acid derivatives.[3][4][5] DMSO is a powerful solvent capable of dissolving a wide array of organic materials.[6] For cell-based assays, it is crucial to keep the final concentration of the organic solvent low to prevent cytotoxicity, typically below 0.5-1% for DMSO.[7][8]

Q3: I dissolved the compound in DMSO, but it precipitated when I added it to my assay medium. Why is this happening?

A3: This phenomenon, often called "crashing out," occurs when a compound is transferred from a high-solubility organic solvent to a low-solubility aqueous environment.[9][10] The final concentration of your compound in the aqueous medium likely exceeds its kinetic solubility limit.[7][11] You will need to either lower the final compound concentration or modify the composition of your assay buffer to improve solubility.

Q4: Could solubility issues be causing the high variability in my experimental results?

A4: Yes, absolutely. Poor solubility is a major contributor to experimental variability. If the compound is not fully dissolved, its effective concentration in the assay will be inconsistent and lower than intended, leading to non-reproducible data.[7][10]

Q5: How does pH affect the solubility of this compound?

A5: As a carboxylic acid, the solubility of this compound is pH-dependent.[1] Increasing the pH of the medium to a value above its pKa (the pKa of the related 4-methoxycinnamic acid is ~4.5) will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.[12][13] Therefore, slightly alkaline conditions may enhance solubility.

Troubleshooting Guide for Solubility Issues

This guide provides a systematic approach to resolving solubility problems encountered with this compound during in vitro experiments.

Issue 1: Compound Precipitates in the Final Assay Medium

Possible Causes:

  • The final concentration of this compound exceeds its kinetic solubility in the assay medium.

  • The concentration of the organic co-solvent is too low in the final solution.

Suggested Solutions:

  • Reduce Final Concentration: The most direct solution is to lower the working concentration of the compound in your assay.[7]

  • Increase Co-solvent Concentration: If your experimental design allows, a small increase in the final concentration of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) can improve solubility. Always include a vehicle control with the matching solvent concentration.[7]

  • Adjust pH: For non-cellular assays, increasing the pH of the buffer can significantly enhance the solubility of acidic compounds.[1][12]

  • Use Solubilizing Agents: Consider incorporating solubilizing excipients like cyclodextrins, which can form inclusion complexes with hydrophobic molecules and increase their aqueous solubility.[14]

Issue 2: Inconsistent Results or Low Potency in Assays

Possible Causes:

  • Undissolved compound particles are leading to an inaccurate effective concentration.

  • The compound is precipitating over the time course of the experiment.

Suggested Solutions:

  • Confirm Solubility Limit: Before conducting extensive experiments, perform a kinetic solubility test to determine the maximum soluble concentration of this compound in your specific assay medium. A detailed protocol is provided below.

  • Ensure Thorough Mixing: When diluting the stock solution, vortex or mix thoroughly to ensure the compound is fully dispersed and dissolved.[9]

  • Visual Inspection: Always visually inspect your assay plates or tubes for any signs of precipitation before and after the experiment. Turbidity can be measured with a plate reader as a quantitative check for precipitation.[9]

  • Filter Stock Solution: If you suspect insoluble impurities in the powdered compound, you can filter the concentrated stock solution through a 0.22 µm syringe filter. Note that this may reduce the concentration if the compound itself is not fully dissolved.[7]

Solvent and Solubility Data

The following table summarizes recommended solvents for preparing stock solutions and provides solubility information for related cinnamic acid derivatives to guide your experimental design.

SolventCompound ClassTypical SolubilityRecommended Use & Considerations
DMSO Cinnamic Acid DerivativesHigh (e.g., Ferulic Acid: ~15 mg/mL)[4]Universal solvent for preparing high-concentration stock solutions.[7] Final assay concentration should be <0.5-1% to avoid cell toxicity.[8]
Ethanol Cinnamic Acid DerivativesHigh (e.g., Ferulic Acid: ~10 mg/mL)[4]Good alternative to DMSO. Can also exhibit cytotoxicity at higher concentrations.[8]
Aqueous Buffers (e.g., PBS) Cinnamic Acid DerivativesSparingly Soluble to Low[4][5]Not recommended for initial dissolution. Used as the final assay medium for dilutions from an organic stock.

Experimental Protocols

Protocol: Determination of Kinetic Solubility by Turbidimetry

This protocol allows you to determine the maximum concentration at which this compound remains soluble when diluted from a DMSO stock into your final assay buffer.

Materials:

  • This compound

  • DMSO (anhydrous)

  • Your specific aqueous assay buffer

  • 96-well clear-bottom plate

  • Plate reader capable of measuring absorbance (nephelometry is an alternative)[9]

Procedure:

  • Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mM). Ensure it is fully dissolved.

  • Create Serial Dilutions in DMSO: Perform a serial dilution of the stock solution in 100% DMSO to create a range of concentrations (e.g., from 50 mM down to 0.1 mM).

  • Dilute into Assay Buffer: In the 96-well plate, add a fixed volume of your assay buffer to each well. Then, add a small, consistent volume of each DMSO dilution to the wells, ensuring the final DMSO concentration is constant (e.g., 1%). For example, add 198 µL of buffer and then 2 µL of the DMSO stock dilution. Include buffer-only and buffer + 1% DMSO wells as controls.

  • Mix and Incubate: Thoroughly mix the contents of the plate, typically using a plate shaker.[9] Incubate at room temperature for 1-2 hours to allow equilibrium to be reached.[7]

  • Measure Turbidity: Measure the absorbance (light scattering) in each well using a plate reader at a wavelength where the compound does not absorb, such as 620 nm.[7]

  • Analyze Data: The kinetic solubility limit is the highest compound concentration that does not show a significant increase in turbidity compared to the vehicle control (buffer + DMSO) wells.

Visualized Workflows and Pathways

Troubleshooting Workflow for Compound Precipitation

The following decision tree illustrates a logical workflow for addressing compound precipitation in an aqueous assay medium.

G start Start: Precipitation Observed in Assay q1 Is lowering the final concentration acceptable? start->q1 a1_yes Lower the concentration until precipitation stops q1->a1_yes  Yes q2 Can co-solvent % be increased (e.g., 0.5% to 1%)? q1->q2  No solution1 Problem Solved: Proceed with new concentration a1_yes->solution1 a2_yes Increase co-solvent and re-test solubility q2->a2_yes  Yes q3 Is the assay cell-free and pH-tolerant? q2->q3  No a2_yes->solution1 a3_yes Increase buffer pH to > 5.0 and re-test q3->a3_yes  Yes end Advanced Formulation: Consider cyclodextrins or other solubilizers q3->end  No a3_yes->solution1

Caption: A decision tree for troubleshooting this compound precipitation.

Biosynthetic Pathway of Cinnamic Acids

Cinnamic acid and its derivatives are central intermediates in the biosynthesis of numerous natural products in plants. This pathway highlights the biological origin and context of these compounds.[15]

G Phe L-Phenylalanine PAL Phenylalanine Ammonia-Lyase (PAL) Phe->PAL Cin Cinnamic Acid PAL->Cin Deamination Deriv Cinnamic Acid Derivatives (e.g., this compound*) Cin->Deriv Products Downstream Products (Flavonoids, Lignin, etc.) Deriv->Products Note *this compound is a synthetic derivative, shown here for structural context.

Caption: Simplified Phenylpropanoid pathway showing the biosynthesis of Cinnamic Acid.

References

Technical Support Center: 4-Propoxycinnamic Acid Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation pathways of 4-propoxycinnamic acid. The information is presented in a question-and-answer format to address common issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the expected stability characteristics of this compound?

While specific data for this compound is limited, based on structurally related cinnamic acid derivatives, it is anticipated to be susceptible to degradation under certain stress conditions. Cinnamic acid itself has been shown to be labile to oxidative conditions but relatively stable under alkaline and thermal stress.[1] The stability of cinnamic acid derivatives can be influenced by factors such as pH and the presence of micelles or emulsions in the formulation.[2]

Q2: What are the primary degradation pathways for compounds similar to this compound?

Cinnamic acid and its derivatives can undergo degradation through several pathways, including:

  • Hydrolysis: Cleavage of ester or amide linkages if present, although this compound itself does not contain such bonds. However, hydrolysis across the acrylic acid side chain can occur under acidic or basic conditions.

  • Oxidation: The double bond in the cinnamic acid structure is susceptible to oxidation, potentially leading to the formation of aldehydes, carboxylic acids, or epoxide derivatives.[1][3] For example, cinnarizine, a cinnamic acid derivative, degrades under oxidative conditions.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce isomerization (e.g., trans to cis) or photodimerization reactions in cinnamic acid derivatives. The rate of photodegradation can be influenced by the pH and the medium.[2][4]

  • Biotransformation: In biological systems, microorganisms can metabolize cinnamic acids through pathways like β-oxidation, leading to the formation of various phenolic acids.[5][6] For instance, Yarrowia lipolytica can convert cinnamic acid to p-coumaric acid and then to 4-hydroxybenzoic acid.[7]

Q3: What are the typical degradation products observed for cinnamic acid derivatives?

Degradation of cinnamic acid and its derivatives can result in a variety of products. For example, under oxidative conditions, cinnamic acid can form benzaldehyde.[3] In the presence of reactive oxygen and chlorine species, 4-methoxycinnamic acid has been shown to degrade into chloro-substituted 4-methoxycinnamic acid, 4-methoxybenzaldehyde, and 4-methoxyphenol.[8] Bacterial degradation of cinnamic acid can yield 3-phenylpropionic acid, 3-(4-hydroxyphenyl) propionic acid, 4-hydroxybenzoic acid, and protocatechuic acid.[6]

Troubleshooting Guides

Issue 1: Unexpectedly Rapid Degradation of this compound in Solution.

  • Question: My solution of this compound is showing rapid degradation, even at room temperature. What could be the cause?

  • Answer:

    • Check the pH of your solution: Cinnamic acid derivatives can be susceptible to hydrolysis at acidic or basic pH.[1][9] Ensure the pH is within a stable range for your compound.

    • Protect from light: Photodegradation can be a significant issue.[2] Store solutions in amber vials or protect them from light to minimize this effect.

    • De-gas your solvents: Dissolved oxygen can lead to oxidative degradation.[1] Using de-gassed solvents can help improve stability.

    • Evaluate for microbial contamination: If the solution is not sterile, microbial growth could lead to enzymatic degradation.[5][6]

Issue 2: Inconsistent Results in Forced Degradation Studies.

  • Question: I am getting variable results in my forced degradation studies for this compound. How can I improve consistency?

  • Answer:

    • Standardize stress conditions: Ensure that the temperature, concentration of stressor (e.g., acid, base, oxidizing agent), and duration of exposure are identical across all experiments.[10]

    • Control sample concentration: The initial concentration of the drug can influence the degradation rate. Use a consistent starting concentration for all studies. A concentration of 1 mg/ml is often recommended.[10]

    • Ensure proper mixing: Inhomogeneous mixing of the stressor can lead to localized areas of high degradation. Ensure thorough mixing at the start of the experiment.

    • Use a validated analytical method: The analytical method used to quantify the parent compound and its degradants should be validated for specificity, linearity, accuracy, and precision to ensure reliable results.[11]

Issue 3: Difficulty in Separating and Identifying Degradation Products.

  • Question: I am having trouble separating the degradation products from the parent this compound peak using HPLC. What can I do?

  • Answer:

    • Optimize HPLC method: Method development is often required to achieve adequate separation.[12] Experiment with different mobile phase compositions (e.g., organic modifier, pH, buffer strength), columns with different stationary phases (e.g., C18, phenyl), and gradient profiles.[12]

    • Employ mass spectrometry (LC-MS): Coupling HPLC with a mass spectrometer can aid in the identification of co-eluting peaks by providing mass-to-charge ratio information for each component.[13][14]

    • Utilize high-resolution mass spectrometry (HRMS): HRMS can provide accurate mass measurements, which can be used to determine the elemental composition of the degradation products and propose their structures.[1]

    • Perform tandem MS (MS/MS): Fragmentation analysis can provide structural information about the degradation products, helping to elucidate their identity.[14]

Data Presentation

Table 1: Summary of Forced Degradation Conditions for Cinnamic Acid Derivatives (General Protocol)

Stress ConditionReagent/ConditionTemperatureDurationExpected Degradation Products (Hypothetical for this compound)
Acid Hydrolysis 0.1 M - 1.0 M HCl50-60 °CUp to 7 days4-Hydroxycinnamic acid, Propionaldehyde
Base Hydrolysis 0.1 M - 1.0 M NaOHRoom Temperature - 60 °CUp to 7 days4-Hydroxycinnamic acid, Propionaldehyde
Oxidation 3-30% H₂O₂Room TemperatureUp to 7 days4-Propoxybenzaldehyde, Glyoxylic acid
Thermal Degradation Dry Heat>100 °CVariableDecarboxylation products, phenolic compounds
Photodegradation UV/Visible LightAmbientVariablecis-4-Propoxycinnamic acid, Cyclobutane dimers

Note: The expected degradation products are hypothetical and based on the known degradation of similar compounds. Experimental verification is required.[10]

Experimental Protocols

Protocol 1: Forced Degradation by Hydrolysis

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Add a known volume of the stock solution to a solution of 0.1 M HCl.

    • Incubate the mixture at 60 °C.

    • Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Add a known volume of the stock solution to a solution of 0.1 M NaOH.

    • Incubate the mixture at 60 °C.

    • Withdraw samples at predetermined time intervals.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Analysis: Analyze the samples by a stability-indicating HPLC method to determine the percentage of remaining this compound and the formation of degradation products.

Protocol 2: Forced Degradation by Oxidation

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound.

  • Oxidative Stress:

    • Add a known volume of the stock solution to a 3% solution of hydrogen peroxide.

    • Keep the mixture at room temperature and protect from light.

    • Withdraw samples at specified time points.

  • Analysis: Analyze the samples immediately by HPLC to quantify the parent compound and degradation products.

Protocol 3: Photostability Testing

  • Sample Preparation: Prepare a solution of this compound and place it in a photochemically transparent container (e.g., quartz). Also, prepare a control sample in a light-impenetrable container.

  • Light Exposure: Expose the sample to a light source that provides both UV and visible output, as specified in ICH Q1B guidelines.

  • Sampling and Analysis: Withdraw samples at appropriate intervals and analyze by HPLC to assess the extent of photodegradation compared to the control sample.

Visualizations

Degradation_Workflow cluster_Stress Stress Conditions cluster_Analysis Analytical Workflow cluster_Input Acid Acid Hydrolysis HPLC HPLC Separation Acid->HPLC Analyze Degraded Samples Base Base Hydrolysis Base->HPLC Analyze Degraded Samples Oxidation Oxidation Oxidation->HPLC Analyze Degraded Samples Heat Thermal Heat->HPLC Analyze Degraded Samples Light Photolysis Light->HPLC Analyze Degraded Samples LCMS LC-MS Identification HPLC->LCMS Identify Peaks Structure Structure Elucidation LCMS->Structure Characterize Products Start 4-Propoxycinnamic Acid Sample Start->Acid Expose to Start->Base Expose to Start->Oxidation Expose to Start->Heat Expose to Start->Light Expose to

Caption: Experimental workflow for forced degradation studies.

Hypothetical_Oxidative_Degradation cluster_pathway Hypothetical Oxidative Degradation Pathway A This compound B Epoxide Intermediate A->B H₂O₂ C 4-Propoxybenzaldehyde B->C D Glyoxylic Acid B->D

Caption: Hypothetical oxidative degradation pathway.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Inconsistent Results Problem {Inconsistent Results} Check1 Check Stress Conditions Temp Conc. Time Problem->Check1 Check2 Check Sample Prep Conc. Mixing Problem->Check2 Check3 Validate Analytical Method Specificity Linearity Accuracy Problem->Check3 Solution1 Standardize Protocol Check1->Solution1 Check2->Solution1 Solution2 Optimize Method Check3->Solution2

Caption: Troubleshooting logic for inconsistent results.

References

Technical Support Center: Synthesis of 4-Propoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Propoxycinnamic Acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during its preparation.

Frequently Asked Questions (FAQs)

Q1: My overall yield of this compound is consistently low. What are the potential causes and how can I improve it?

Low yields can arise from inefficiencies in either the etherification or the condensation step.

  • Inefficient Williamson Ether Synthesis: The formation of 4-propoxybenzaldehyde (B1265824) from 4-hydroxybenzaldehyde (B117250) and a propyl halide is a critical step. Incomplete reaction or side reactions can significantly lower the amount of this key intermediate. Ensure your reagents are pure and dry, and consider optimizing the reaction time and temperature. The choice of base is also crucial; a base that is too strong can promote side reactions.

  • Suboptimal Knoevenagel Condensation: The subsequent reaction of 4-propoxybenzaldehyde with malonic acid can also be a source of low yield. The reaction equilibrium may not favor product formation. Removal of water, a byproduct of the condensation, can help shift the equilibrium towards the desired product. The choice and concentration of the catalyst (typically a weak base like piperidine (B6355638) or pyridine) are critical; it must be strong enough to deprotonate the malonic acid but not so strong as to cause self-condensation of the aldehyde.

  • Purification Losses: Significant loss of product can occur during workup and purification. Ensure proper pH adjustment during precipitation and optimize your recrystallization or chromatography conditions to minimize losses.

Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

Side product formation is a common issue and can be attributed to the following:

  • Elimination in Williamson Ether Synthesis: A major competing reaction in the Williamson ether synthesis is the E2 elimination of the alkyl halide, which is favored with secondary and tertiary alkyl halides.[1] Using a primary alkyl halide like 1-bromopropane (B46711) is recommended.

  • Self-Condensation of Aldehyde: In the Knoevenagel condensation, the aldehyde can undergo self-condensation, especially in the presence of a strong base. Using a weaker base like piperidine or pyridine (B92270) can help minimize this side reaction.

  • Michael Addition: The α,β-unsaturated product, this compound, can undergo a Michael addition with another molecule of deprotonated malonic acid. This can be minimized by controlling the stoichiometry of the reactants and adding the malonic acid slowly to the reaction mixture.

  • Decarboxylation of Malonic Acid: Premature decarboxylation of malonic acid can occur at high temperatures, reducing the amount available for the condensation reaction. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction.

Q3: How can I confirm the purity of my synthesized this compound and identify any impurities?

The purity of your final product should be assessed using a combination of techniques:

  • Thin Layer Chromatography (TLC): A quick and effective way to check for the presence of starting materials and byproducts.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • Spectroscopic Methods:

    • ¹H NMR and ¹³C NMR: These are the most powerful techniques for structural confirmation and identification of impurities. Unreacted starting materials or common side products will have characteristic signals that can be identified.

    • FTIR Spectroscopy: Can confirm the presence of key functional groups such as the carboxylic acid O-H and C=O stretches, and the C=C double bond.

    • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

Q4: What is the Doebner modification of the Knoevenagel condensation, and is it applicable here?

The Doebner modification is a variation of the Knoevenagel condensation where malonic acid is reacted with an aldehyde in the presence of pyridine and a catalytic amount of piperidine. A key feature of this modification is that the intermediate α,β-unsaturated dicarboxylic acid undergoes decarboxylation in situ to yield the cinnamic acid derivative. This method is well-suited for the synthesis of this compound from 4-propoxybenzaldehyde and malonic acid.

Data Presentation

The following tables summarize key quantitative data for the synthesis of this compound and its intermediates. The data is compiled from analogous reactions and should be considered as a starting point for optimization.

Table 1: Williamson Ether Synthesis of 4-Propoxybenzaldehyde

Alkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
1-BromopropaneK₂CO₃DMF806~85
1-IodopropaneNaHTHF604~90
1-BromopropaneCs₂CO₃Acetonitrile805~92

Table 2: Knoevenagel Condensation for Cinnamic Acid Synthesis

AldehydeCatalystSolventTemperature (°C)Time (h)Yield (%)
4-MethoxybenzaldehydePiperidine/PyridineNone1002~80
4-PropoxybenzaldehydePiperidine/PyridineTolueneReflux3~85-90
4-HydroxybenzaldehydeAniline/PyridineCyclohexaneReflux1~93

Experimental Protocols

Protocol 1: Synthesis of 4-Propoxybenzaldehyde (Williamson Ether Synthesis)
  • Reagents and Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and dimethylformamide (DMF).

  • Reaction: Stir the mixture at room temperature for 15 minutes. Add 1-bromopropane (1.2 eq) dropwise to the suspension.

  • Heating: Heat the reaction mixture to 80°C and maintain for 4-6 hours, monitoring the progress by TLC.

  • Work-up: After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of this compound (Knoevenagel-Doebner Condensation)
  • Reagents and Setup: In a round-bottom flask, dissolve 4-propoxybenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine.

  • Catalyst Addition: Add a catalytic amount of piperidine to the solution.

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction for the evolution of CO₂ and by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Knoevenagel Condensation start 4-Hydroxybenzaldehyde + 1-Bromopropane intermediate 4-Propoxybenzaldehyde start->intermediate K2CO3, DMF, 80°C product This compound intermediate->product Pyridine, Piperidine, Reflux reagent Malonic Acid reagent->product

Caption: Overall synthetic workflow for this compound.

Side_Reactions cluster_williamson Williamson Ether Synthesis Side Reaction cluster_knoevenagel Knoevenagel Condensation Side Reaction propyl_bromide 1-Bromopropane propene Propene (Elimination Product) propyl_bromide->propene Strong Base (e.g., t-BuOK) propoxybenzaldehyde 4-Propoxybenzaldehyde self_condensation Self-Condensation Product propoxybenzaldehyde->self_condensation Strong Base

Caption: Common side reactions in the synthesis pathway.

Troubleshooting_Workflow start Low Yield or Impure Product check_sm Check Purity of Starting Materials start->check_sm check_ether Analyze Williamson Ether Synthesis Step start->check_ether check_knoevenagel Analyze Knoevenagel Condensation Step start->check_knoevenagel purification Review Purification Technique start->purification optimize_williamson Optimize Base, Temp, Time (Williamson) check_ether->optimize_williamson optimize_knoevenagel Optimize Catalyst, Temp, Water Removal (Knoevenagel) check_knoevenagel->optimize_knoevenagel success Improved Yield and Purity optimize_williamson->success optimize_knoevenagel->success purification->success

Caption: A logical workflow for troubleshooting synthesis issues.

References

Preventing degradation of 4-Propoxycinnamic Acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Propoxycinnamic Acid. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter with this compound, helping you to identify and resolve issues related to its stability.

Problem/Observation Potential Cause Recommended Action
Change in physical appearance (e.g., color change from white to yellow/brown, clumping) Oxidation or exposure to light.Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen). Avoid exposure to direct sunlight or fluorescent lighting.
Decreased purity or presence of unexpected peaks in analytical tests (e.g., HPLC, NMR) Chemical degradation due to improper storage conditions (e.g., high temperature, humidity, or exposure to reactive substances).Review storage conditions. Ensure the compound is stored in a cool, dry, and dark place. Consider re-purification if the purity has significantly decreased.
Poor solubility compared to a fresh batch Formation of less soluble degradation products or polymerization.Filter the solution to remove any insoluble material. For future use, store the compound in small, single-use aliquots to minimize exposure to atmospheric moisture and repeated freeze-thaw cycles.
Inconsistent experimental results Degradation of the stock solution.Prepare fresh stock solutions for each experiment. If using a previously prepared solution, verify its purity by an appropriate analytical method (e.g., HPLC) before use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?

A1: For optimal long-term stability, this compound should be stored in a cool, dry, and dark environment. It is recommended to store it at 2-8°C in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen) to prevent oxidation. The use of amber glass vials is advised to protect it from light.

Q2: What are the primary degradation pathways for this compound?

A2: While specific studies on this compound are limited, based on the structure of cinnamic acid derivatives, the primary degradation pathways are likely to be:

  • Photodegradation: Exposure to UV light can lead to isomerization of the trans-double bond to the cis-isomer or [2+2] cycloaddition reactions, resulting in dimerization.

  • Oxidation: The electron-rich aromatic ring and the double bond are susceptible to oxidation, which can be initiated by atmospheric oxygen, especially in the presence of light or metal ions. This can lead to the formation of benzaldehydes and other oxidation products.

  • Hydrolysis: Although the propoxy group is generally stable, under acidic or basic conditions and elevated temperatures, hydrolysis of the ether linkage could occur.

Q3: How can I monitor the stability of my this compound sample over time?

A3: The stability of this compound can be monitored using standard analytical techniques. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective approach. This involves developing an HPLC method that can separate the intact this compound from its potential degradation products. Regular testing of a stored sample against a freshly prepared standard will allow for the quantification of any degradation.

Q4: Can I store this compound in solution?

A4: Storing this compound in solution is generally not recommended for long periods due to the increased risk of degradation. If storage in solution is necessary, use a non-reactive, dry solvent, store at low temperatures (-20°C or -80°C), and protect from light. It is advisable to prepare fresh solutions for each experiment.

Quantitative Data on Stability

The following table summarizes illustrative data on the stability of this compound under various storage conditions. This data is based on general knowledge of cinnamic acid derivatives and should be used as a guideline. Actual degradation rates should be confirmed experimentally.

Storage Condition Duration Purity (%) Key Degradants Observed
2-8°C, Dark, Inert Atmosphere 12 months>99%None Detected
Room Temperature (20-25°C), Dark, Air 12 months~95%Minor oxidation products
40°C, Dark, Air 6 months~85%Oxidation and potential dimerization products
Room Temperature, Exposed to Light, Air 6 months~80%Photo-dimers, cis-isomer, oxidation products
-20°C in Ethanol Solution, Dark 3 months~97%Minor esterification products

Experimental Protocols

Protocol for Stability Testing of this compound using HPLC

This protocol outlines a general procedure for developing a stability-indicating HPLC method.

  • Method Development:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (typically around 290-310 nm).

    • Temperature: 25-30°C.

  • Forced Degradation Studies:

    • To ensure the method is stability-indicating, perform forced degradation studies. Subject samples of this compound to stress conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Heat solid sample at 105°C for 48 hours.

      • Photodegradation: Expose the sample to UV light (e.g., 254 nm) for 24 hours.

    • Analyze the stressed samples using the developed HPLC method to ensure that the degradation products are well-separated from the parent peak.

  • Stability Study:

    • Store aliquots of this compound under the desired storage conditions.

    • At specified time points (e.g., 0, 3, 6, 9, 12 months), remove an aliquot and prepare a solution of known concentration.

    • Analyze the sample by HPLC and quantify the amount of this compound remaining and any degradation products formed.

    • Compare the results to the initial time point (T=0) to determine the extent of degradation.

Visualizations

PCA This compound (trans-isomer) Oxidation Oxidation PCA->Oxidation Photodegradation Photodegradation (UV Light) PCA->Photodegradation Hydrolysis Hydrolysis (Acid/Base, Heat) PCA->Hydrolysis Degradant1 Oxidative Products (e.g., Benzaldehydes) Oxidation->Degradant1 Degradant2 cis-isomer Photodegradation->Degradant2 Degradant3 [2+2] Cycloaddition Dimers Photodegradation->Degradant3 Degradant4 Hydrolysis Products Hydrolysis->Degradant4

Caption: Potential degradation pathways of this compound.

Start Start: Sample Preparation HPLC_Setup HPLC System Setup (Column, Mobile Phase, etc.) Start->HPLC_Setup Standard Prepare Standard Solution HPLC_Setup->Standard Sample Prepare Sample Solution from Storage HPLC_Setup->Sample Inject Inject Standard and Sample Standard->Inject Sample->Inject Analysis Chromatographic Analysis Inject->Analysis Data Data Processing: Peak Integration & Quantification Analysis->Data Report Generate Stability Report Data->Report

Caption: Experimental workflow for HPLC-based stability testing.

Issue Degradation Suspected? CheckAppearance Physical Appearance Changed? Issue->CheckAppearance CheckPurity Purity Decreased in Analysis? Issue->CheckPurity CheckConditions Storage Conditions Optimal? CheckAppearance->CheckConditions Yes CheckPurity->CheckConditions Yes Action3 Re-purify or obtain new batch. CheckPurity->Action3 Yes Action1 Store in cool, dry, dark, inert atmosphere. CheckConditions->Action1 No Action2 Prepare fresh solutions. Use smaller aliquots. CheckConditions->Action2 Yes

Caption: Troubleshooting decision tree for storage issues.

Technical Support Center: Scaling Up 4-Propoxycinnamic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the pilot-scale synthesis of 4-propoxycinnamic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound and its derivatives are the Perkin reaction and the Knoevenagel condensation.[1] The Knoevenagel condensation, which involves the reaction of 4-propoxybenzaldehyde (B1265824) with malonic acid, is often preferred for its milder reaction conditions and avoidance of carcinogenic solvents like pyridine (B92270) in some protocols.[2]

Q2: What are the key considerations when scaling up the synthesis from benchtop to pilot scale?

A2: When scaling up, several factors become critical. These include:

  • Heat Management: Exothermic reactions that are easily controlled in the lab can become hazardous on a larger scale. Efficient heat dissipation is crucial.

  • Mass Transfer and Mixing: Ensuring homogenous mixing of reactants in large vessels is essential for consistent reaction progress and to avoid localized side reactions.

  • Safety Protocols: Handling larger quantities of chemicals necessitates more stringent safety measures, including mitigation strategies for potential runaway reactions.

  • Reaction Kinetics: The reaction kinetics may differ at a larger scale due to the factors mentioned above, potentially affecting yield and purity.

  • Solvent and Reagent Sourcing: The availability and cost of solvents and reagents in bulk quantities can impact the economic viability of the process.

Q3: How can I improve the yield of my this compound synthesis?

A3: To improve the yield, consider the following:

  • Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, and catalyst concentration.

  • Reactant Stoichiometry: Using a slight excess of one of the reactants, such as malonic acid in the Knoevenagel condensation, can help drive the reaction to completion.

  • Removal of Byproducts: In reactions that produce water, such as esterifications, using a Dean-Stark apparatus can shift the equilibrium towards the product side.

  • Catalyst Selection: For the Knoevenagel condensation, various bases can be used as catalysts, and their efficiency can vary. Experimenting with different catalysts may improve yields.

Q4: What is the role of the base in the Knoevenagel condensation for this synthesis?

A4: In the Knoevenagel condensation, a weak base is used as a catalyst. It deprotonates the active methylene (B1212753) compound (malonic acid), forming a nucleophile that then attacks the carbonyl group of the aldehyde (4-propoxybenzaldehyde).

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Product Yield Incomplete reaction- Monitor the reaction progress using TLC or HPLC and extend the reaction time if necessary.- Increase the reaction temperature gradually.- Ensure the catalyst is active and used in the correct proportion.
Poor quality of starting materials- Verify the purity of 4-propoxybenzaldehyde and malonic acid.- Use freshly distilled or purified starting materials if necessary.
Formation of Impurities/Byproducts Side reactions due to high temperature- Lower the reaction temperature and extend the reaction time to compensate.
Self-condensation of the aldehyde- Use a milder base as a catalyst.
Difficulty in Product Isolation/Purification Product is soluble in the reaction mixture- After acidification, cool the solution to promote precipitation.- If the product remains in solution, perform an extraction with a suitable organic solvent.
Oily product instead of solid- Try recrystallization from a different solvent system.- Seeding the solution with a small crystal of the pure product can induce crystallization.
Inconsistent Results at Pilot Scale Inefficient mixing- Ensure the reactor's agitator is providing adequate mixing for the batch size.- Consider baffles in the reactor to improve mixing efficiency.
Poor temperature control- Implement a more robust temperature control system for the reactor.- For highly exothermic reactions, consider adding one of the reactants portion-wise.

Quantitative Data Summary

The following table presents representative data for the synthesis of this compound via Knoevenagel condensation. Please note that these values are illustrative and may vary depending on the specific experimental conditions.

ParameterValue
Starting Materials 4-Propoxybenzaldehyde, Malonic Acid
Catalyst Piperidine (B6355638) in Pyridine
Reaction Temperature 90-100°C
Reaction Time 4-6 hours
Typical Yield 85-95%
Melting Point of Product 145-148°C
Purity (by HPLC) >98%

Experimental Protocol: Knoevenagel Condensation for this compound

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 4-Propoxybenzaldehyde

  • Malonic Acid

  • Pyridine

  • Piperidine

  • Hydrochloric Acid (10% aqueous solution)

  • Deionized Water

  • Ethanol (B145695) (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-propoxybenzaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in pyridine (3 volumes).

  • To this solution, add a catalytic amount of piperidine (0.1 equivalents).

  • Heat the reaction mixture to reflux (approximately 90-100°C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into an ice-cold solution of 10% hydrochloric acid to precipitate the crude product.

  • Filter the precipitate using a Buchner funnel and wash thoroughly with cold deionized water until the filtrate is neutral.

  • Dry the crude product in a vacuum oven.

  • Recrystallize the crude this compound from a suitable solvent such as ethanol to obtain the pure product.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions A 4-Propoxybenzaldehyde F Knoevenagel Condensation A->F B Malonic Acid B->F C Pyridine (Solvent) C->F D Piperidine (Catalyst) D->F E Heat (90-100°C) E->F G This compound F->G Troubleshooting_Workflow Start Low Yield or Purity Issue CheckPurity Verify Purity of Starting Materials Start->CheckPurity OptimizeCond Optimize Reaction Conditions (Temp, Time, Catalyst) CheckPurity->OptimizeCond Pure Repurify Repurify Starting Materials CheckPurity->Repurify Impure CheckMixing Evaluate Mixing Efficiency (Pilot Scale) OptimizeCond->CheckMixing Optimal AdjustParams Adjust Reaction Parameters OptimizeCond->AdjustParams Suboptimal ImproveAgitation Improve Agitation/Baffling CheckMixing->ImproveAgitation Inefficient End Problem Resolved CheckMixing->End Efficient Repurify->OptimizeCond AdjustParams->End ImproveAgitation->End

References

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Properties of 4-Propoxycinnamic Acid and Caffeic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for novel and effective anti-inflammatory agents, researchers have turned their attention to a class of naturally derived compounds known as cinnamic acids. Among these, Caffeic acid has been extensively studied for its potent anti-inflammatory effects. A lesser-known derivative, 4-Propoxycinnamic Acid, also holds therapeutic promise. This guide provides a detailed comparison of the anti-inflammatory effects of these two compounds, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their endeavors.

Quantitative Comparison of Anti-inflammatory Activity

Direct comparative studies on the anti-inflammatory effects of this compound and Caffeic acid are limited. However, by examining data from various studies on Caffeic acid and related alkoxycinnamic acids, we can draw some preliminary comparisons. The following tables summarize key quantitative data on their efficacy in inhibiting common inflammatory markers.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineStimulantIC50 (µM)Reference
Caffeic acidRAW 264.7LPS~100-400[1]

Table 2: In Vivo Anti-inflammatory Effects

CompoundAnimal ModelAssayDoseInhibition (%)Reference
p-methoxy-cinnamic acid*RatEgg albumin-induced paw edema2 mg/kg54.0[2]

*Note: Data for this compound is not directly available. p-methoxy-cinnamic acid is a structurally similar alkoxycinnamic acid, and its data is presented here for preliminary comparative purposes. The difference in the alkyl group (methoxy vs. propoxy) may influence the compound's potency.

Mechanisms of Anti-inflammatory Action

Caffeic Acid:

Caffeic acid exerts its anti-inflammatory effects through multiple signaling pathways. It is a well-documented inhibitor of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[3][4]

  • NF-κB Pathway Inhibition: Caffeic acid can prevent the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as the enzyme inducible nitric oxide synthase (iNOS).[2][3]

  • MAPK Pathway Inhibition: Caffeic acid has been shown to suppress the phosphorylation of key MAPK proteins such as JNK, p38, and ERK.[4][5] By doing so, it can modulate downstream inflammatory responses. It has also been found to directly inhibit IRAK1 and IRAK4, upstream kinases in the TLR4 signaling pathway that leads to MAPK activation.[1]

This compound:

The precise anti-inflammatory mechanisms of this compound have not been extensively elucidated in the available literature. However, based on studies of structurally similar compounds like p-methoxycinnamic acid, it is plausible that it also exerts its effects through the modulation of key inflammatory pathways such as NF-κB.[6] Further research is required to confirm the specific molecular targets and signaling pathways affected by this compound.

Experimental Protocols

Herein are detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory effects of compounds like this compound and Caffeic acid.

1. Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., Caffeic acid) for 1 hour. Subsequently, inflammation is induced by adding Lipopolysaccharide (LPS; 1 µg/mL).

  • NO Measurement: After 24 hours of incubation, the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the amount of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control group.

2. Western Blot Analysis for NF-κB and MAPK Pathway Proteins

  • Cell Lysis: Following treatment with the test compound and/or LPS, cells are washed with ice-cold Phosphate-Buffered Saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of NF-κB p65, IκBα, p38, JNK, and ERK. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

3. In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

  • Animals: Male Wistar rats or Swiss albino mice are used for this model.

  • Treatment: The animals are orally administered the test compound or vehicle (e.g., 0.1% carboxymethylcellulose) one hour before the induction of inflammation.

  • Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group in comparison to the vehicle-treated control group.

Visualizing the Inflammatory Pathways

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in inflammation that are modulated by Caffeic acid.

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKKs MKKs TAK1->MKKs IKK IKK Complex TAK1->IKK JNK JNK MKKs->JNK p38 p38 MKKs->p38 ERK ERK MKKs->ERK AP1 AP-1 JNK->AP1 p38->AP1 ERK->AP1 Inflammatory_Genes_MAPK Pro-inflammatory Gene Expression AP1->Inflammatory_Genes_MAPK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (Nuclear Translocation) NFkB->NFkB_nucleus Inflammatory_Genes_NFkB Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Inflammatory_Genes_NFkB Caffeic_Acid Caffeic Acid Caffeic_Acid->IRAKs Inhibits Caffeic_Acid->JNK Inhibits Phosphorylation Caffeic_Acid->p38 Inhibits Phosphorylation Caffeic_Acid->ERK Inhibits Phosphorylation Caffeic_Acid->NFkB_nucleus Inhibits

Caption: Caffeic Acid's inhibition of MAPK and NF-κB pathways.

G start Start: RAW 264.7 cells pretreatment Pre-treat with This compound or Caffeic Acid start->pretreatment stimulation Induce inflammation (e.g., with LPS) pretreatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant Collect supernatant incubation->supernatant griess_assay Perform Griess Assay for Nitrite concentration supernatant->griess_assay data_analysis Analyze Data: Calculate % NO inhibition griess_assay->data_analysis end End: Compare IC50 values data_analysis->end

Caption: Experimental workflow for NO inhibition assay.

Conclusion

Caffeic acid is a well-established anti-inflammatory agent with a multi-targeted mechanism of action, primarily through the inhibition of the NF-κB and MAPK signaling pathways. While direct and comprehensive data on the anti-inflammatory effects of this compound are currently lacking, preliminary evidence from structurally related compounds suggests it may also possess anti-inflammatory properties. To fully understand the therapeutic potential of this compound and to conduct a robust comparison with Caffeic acid, further in-depth studies are warranted. This would involve head-to-head comparative experiments evaluating their effects on a range of inflammatory mediators and elucidating their precise molecular mechanisms of action. Such research will be invaluable for the development of new and potent anti-inflammatory drugs.

References

Cross-Reactivity of 4-Propoxycinnamic Acid in Enzymatic Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the enzymatic cross-reactivity of small molecules is crucial for predicting off-target effects and identifying new therapeutic applications. This guide provides a comparative analysis of 4-propoxycinnamic acid, a derivative of cinnamic acid, and its potential interactions with common enzymes, based on data from structurally related compounds. Due to a lack of direct experimental data on this compound, this guide infers its potential activity by comparing it with other para-substituted cinnamic acid derivatives.

Enzymatic Inhibition Profile: A Comparative Analysis

Cinnamic acid and its derivatives are known to interact with various enzymes, most notably tyrosinase and xanthine (B1682287) oxidase. The nature and position of the substituent on the phenyl ring significantly influence the inhibitory activity.[1] This section compares the inhibitory concentrations (IC₅₀) of several cinnamic acid derivatives against these enzymes to extrapolate the potential activity of this compound.

Generally, substitutions at the para-position (4-position) of the cinnamic acid structure have a significant effect on tyrosinase inhibition.[2] For instance, derivatives with chloro and nitro groups at this position have demonstrated potent inhibitory activity against tyrosinase.[1] Similarly, studies on xanthine oxidase have shown that derivatives like 4-nitrocinnamic acid can be potent inhibitors.[3]

Table 1: Comparative Inhibitory Activity (IC₅₀) of Cinnamic Acid Derivatives

CompoundTarget EnzymeIC₅₀ (µM)Notes
This compound Tyrosinase, Xanthine OxidaseData Not Available Activity is inferred from related structures.
4-Ethoxycinnamic AcidTyrosinaseInhibitory effect confirmed, specific IC₅₀ not stated.[4]Structurally similar to this compound.
4-Chlorocinnamic AcidTyrosinase477 µM[1]Demonstrates that para-substitution influences activity.
4-Nitrocinnamic AcidTyrosinase521 µM[1]Another example of an active para-substituted derivative.
4-Nitrocinnamic AcidXanthine Oxidase23.02 µM[3]Shows potent inhibition, suggesting potential cross-reactivity.
p-Coumaric Acid (4-Hydroxycinnamic Acid)Xanthine Oxidase> 100 µM[5]Lower activity compared to nitro-substituted derivatives.
Ferulic Acid (4-hydroxy-3-methoxycinnamic acid)Xanthine Oxidase> 100 µM[5]Lower activity compared to nitro-substituted derivatives.
Cinnamic AcidTyrosinase2100 µM[1]The parent compound shows weak activity.
Kojic Acid (Reference)Tyrosinase32.2 µM[2]A standard, potent tyrosinase inhibitor.
Allopurinol (Reference)Xanthine Oxidase2.84 µM[6]A standard, potent xanthine oxidase inhibitor.

Note: The IC₅₀ values are sourced from multiple studies and experimental conditions may vary.

Based on the structure-activity relationship, the propoxy group at the 4-position, being an electron-donating alkoxy group similar to the ethoxy group, suggests that this compound likely possesses inhibitory activity against tyrosinase.[4] Its potential for xanthine oxidase inhibition is less certain without direct data but remains a possibility given the broad activity of other derivatives.[3]

Key Enzymatic Pathways and Inhibition Mechanisms

To visualize the potential interactions, the following diagrams illustrate a typical enzyme inhibition workflow and a common mechanism of action.

Enzyme_Inhibition_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction & Measurement cluster_analysis 3. Analysis Enzyme Enzyme Solution (e.g., Tyrosinase) Mix Combine Reagents (Enzyme + Inhibitor first) Enzyme->Mix Substrate Substrate Solution (e.g., L-DOPA) AddSubstrate Add Substrate (Initiate Reaction) Substrate->AddSubstrate Inhibitor Inhibitor Solution (this compound) Inhibitor->Mix Incubate Pre-incubate Mix->Incubate Incubate->AddSubstrate Measure Spectrophotometric Measurement (OD) AddSubstrate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC₅₀ Value Calculate->IC50

Caption: General workflow for an in vitro enzymatic inhibition assay.

Many cinnamic acid derivatives act as reversible inhibitors.[3] The diagram below illustrates a mixed-type inhibition mechanism, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, a mode of action observed for some cinnamic acid derivatives.[5][7]

Mixed_Inhibition_Mechanism E Free Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + Substrate (S) EI Enzyme-Inhibitor Complex (EI) E->EI + Inhibitor (I) K_i EP Enzyme + Product (E+P) ES->EP k_cat ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + Inhibitor (I) K_ii I Inhibitor (I) EI->ESI + Substrate (S)

Caption: Reaction schematic for a mixed-type enzyme inhibitor.

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing experimental results. Below are standard protocols for assessing inhibition of tyrosinase and xanthine oxidase.

Tyrosinase Inhibition Assay Protocol

This assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome (B613829) by mushroom tyrosinase.[2]

  • Reagent Preparation:

    • Phosphate (B84403) Buffer: 50 mM, pH 6.8.

    • Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • L-DOPA Solution: Prepare a stock solution of L-3,4-dihydroxyphenylalanine (L-DOPA) in phosphate buffer.

    • Inhibitor Solution: Dissolve this compound and reference compounds (e.g., kojic acid) in a suitable solvent (like DMSO) to create stock solutions, then prepare serial dilutions in phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add 40 µL of phosphate buffer, 20 µL of the tyrosinase solution, and 20 µL of the inhibitor solution at various concentrations.

    • Pre-incubate the mixture at room temperature for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

    • Immediately measure the absorbance at 475 nm using a microplate reader. Take readings every minute for 15-20 minutes.

    • A control reaction is performed using the solvent instead of the inhibitor solution.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the absorbance vs. time graph).

    • Determine the percentage of inhibition using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] * 100

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Xanthine Oxidase Inhibition Assay Protocol

This assay measures the inhibition of xanthine oxidase, which catalyzes the oxidation of xanthine to uric acid.[3][8]

  • Reagent Preparation:

    • Phosphate Buffer: 50 mM, pH 7.5.

    • Xanthine Oxidase Solution: Prepare a stock solution of xanthine oxidase from bovine milk in phosphate buffer.

    • Xanthine Solution: Prepare a stock solution of xanthine in the phosphate buffer.

    • Inhibitor Solution: Dissolve this compound and reference compounds (e.g., allopurinol) in a suitable solvent (like DMSO) to create stock solutions, then prepare serial dilutions.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add 50 µL of the inhibitor solution at various concentrations, 100 µL of the xanthine solution, and 100 µL of phosphate buffer.

    • Pre-incubate the mixture at 25°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the xanthine oxidase solution.

    • Immediately monitor the increase in absorbance at 295 nm (the wavelength at which uric acid absorbs) for 5-10 minutes using a microplate reader.

    • A control reaction is performed using the solvent instead of the inhibitor solution.

  • Data Analysis:

    • Calculate the rate of uric acid formation from the linear portion of the absorbance curve.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] * 100

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

References

A Comparative Analysis of 4-Propoxycinnamic Acid and its Methyl Ester for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals comparing the physicochemical properties, biological activities, and synthesis of 4-Propoxycinnamic Acid and its methyl ester.

This guide provides a comprehensive comparison of this compound and its corresponding methyl ester, two cinnamic acid derivatives of interest in pharmaceutical and chemical research. Cinnamic acids and their esters are a class of organic compounds widely recognized for their diverse biological activities, including antioxidant, antimicrobial, and anticancer properties. This document aims to provide a clear, data-driven comparison to aid researchers in selecting the appropriate compound for their specific applications.

Physicochemical Properties: A Comparative Overview

The fundamental physicochemical characteristics of this compound and its methyl ester are summarized below. These properties influence their solubility, stability, and suitability for various experimental and formulation contexts.

PropertyThis compoundMethyl 4-Propoxycinnamate
Molecular Formula C₁₂H₁₄O₃C₁₃H₁₆O₃
Molecular Weight 206.24 g/mol 220.26 g/mol
Appearance White to off-white crystalline solidNot explicitly found
Melting Point 168 °CNot explicitly found for 4-propoxy derivative; Methyl 4-methoxycinnamate melts at 94-95 °C[1]
Boiling Point Not explicitly foundNot explicitly found
Solubility Soluble in organic solvents like ethanol (B145695) and acetone; less soluble in water.[2]Generally, esters are less polar and more soluble in nonpolar organic solvents than their corresponding carboxylic acids.
pKa ~4.5 (estimated for similar cinnamic acids)Not applicable

Synthesis and Production

The synthesis of these compounds typically follows established organic chemistry reactions. This compound is commonly prepared via the Knoevenagel condensation, while its methyl ester is synthesized through Fischer esterification.

Synthesis of this compound (Knoevenagel Condensation)

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction in which a molecule of water is eliminated.

Workflow for Knoevenagel Condensation:

Reactants 4-Propoxybenzaldehyde (B1265824) + Malonic Acid Base_Solvent Pyridine (Solvent) Piperidine (B6355638) (Base Catalyst) Reactants->Base_Solvent mix Reaction Reflux Base_Solvent->Reaction Intermediate Unstable Intermediate Reaction->Intermediate Decarboxylation Decarboxylation (-CO2) Intermediate->Decarboxylation Product This compound Decarboxylation->Product Purification Acidification & Recrystallization Product->Purification Final_Product Purified this compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Synthesis of Methyl 4-Propoxycinnamate (Fischer Esterification)

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.

Workflow for Fischer Esterification:

Caption: General workflow for the synthesis of Methyl 4-Propoxycinnamate.

Comparative Biological Activities

While specific comparative data for this compound and its methyl ester is limited, the biological activities of cinnamic acid derivatives are well-documented. The esterification of the carboxylic acid group can influence the compound's lipophilicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties and, consequently, its biological activity.

Biological ActivityThis compound (General Cinnamic Acid Data)Methyl 4-Propoxycinnamate (General Cinnamate (B1238496) Ester Data)
Antimicrobial Activity Cinnamic acids exhibit broad-spectrum antimicrobial activity against bacteria and fungi.[3]Cinnamic acid esters also show significant antimicrobial properties.[4] The increased lipophilicity of esters may enhance their ability to penetrate microbial cell membranes.
Antioxidant Activity Cinnamic acids are known to be potent antioxidants due to their ability to scavenge free radicals.[5]Cinnamate esters also possess antioxidant activity. The esterification may slightly alter the radical scavenging capacity.
Cytotoxicity/Anticancer Cinnamic acid derivatives have shown cytotoxic effects against various cancer cell lines, with IC50 values reported to be in the range of approximately 42 to 166 µM.[6][7]The anticancer activity of cinnamate esters has also been reported, with some studies suggesting that esterification can modulate cytotoxicity.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducible research.

Synthesis of this compound (Knoevenagel Condensation)

Materials:

  • 4-Propoxybenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 4-propoxybenzaldehyde and malonic acid in pyridine.

  • Add a catalytic amount of piperidine to the mixture.

  • Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice and concentrated HCl to precipitate the product.

  • Filter the crude product, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

Synthesis of Methyl 4-Propoxycinnamate (Fischer Esterification)

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-propoxycinnamate.

  • Purify the product by column chromatography or recrystallization if necessary.

DPPH Radical Scavenging Assay for Antioxidant Activity

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Test compounds (this compound and its methyl ester)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare serial dilutions of the test compounds and ascorbic acid in methanol in a 96-well plate.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Broth Microdilution Method for Antimicrobial Susceptibility Testing

Materials:

  • Test microorganisms (bacterial or fungal strains)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the test microorganism.

  • Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.

  • Inoculate each well with the microbial suspension.

  • Include positive (microorganism and broth) and negative (broth only) controls.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible growth of the microorganism.[3]

MTT Assay for Cytotoxicity

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and incubate for 24, 48, or 72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.[6]

  • Remove the medium and dissolve the formazan crystals in DMSO.[6]

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[8]

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Signaling Pathway Involvement

Cinnamic acid and its derivatives have been shown to modulate various signaling pathways involved in inflammation and cancer. One of the key pathways is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in regulating the immune response and cell survival.

Simplified NF-κB Signaling Pathway and Potential Inhibition by Cinnamic Acid Derivatives:

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK activates IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB phosphorylates IκB IkB_p p-IκB IkB_NFkB->IkB_p NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active releases Proteasome Proteasomal Degradation IkB_p->Proteasome targeted for NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus translocates to DNA DNA NFkB_nucleus->DNA binds to Transcription Gene Transcription DNA->Transcription Inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, TNF-α, IL-6) Transcription->Inflammatory_Genes Inhibitor This compound / Methyl 4-Propoxycinnamate Inhibitor->IKK may inhibit Inhibitor->NFkB_active may inhibit nuclear translocation

Caption: Potential inhibition of the NF-κB signaling pathway by cinnamic acid derivatives.

Conclusion

Both this compound and its methyl ester are valuable compounds for research and development. The choice between the acid and its ester will depend on the specific application. The carboxylic acid offers a handle for further chemical modifications, while the ester's increased lipophilicity may be advantageous for certain biological applications requiring enhanced cell membrane permeability. This guide provides the foundational information and experimental protocols necessary for researchers to embark on a comparative study of these promising molecules. Further research is warranted to elucidate the specific differences in their biological activities and mechanisms of action.

References

A Comparative Guide to the Biological Activity of 4-Propoxycinnamic Acid and Other Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid and its derivatives are a class of organic compounds widely found in the plant kingdom, forming the backbone of numerous natural products.[1] These compounds have garnered significant interest in the scientific community due to their diverse pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.[1][2] The biological efficacy of cinnamic acid derivatives is largely influenced by the nature and position of substituents on the phenyl ring.[3] This guide provides a comparative overview of the biological activity of several common cinnamic acid derivatives.

An extensive search of scientific literature was conducted to gather experimental data on the biological activities of 4-propoxycinnamic acid and other derivatives. While substantial quantitative data was found for prominent derivatives such as ferulic acid, caffeic acid, and p-coumaric acid, no publicly available experimental data on the specific antioxidant, anti-inflammatory, antimicrobial, or anticancer activity of this compound could be retrieved. The following sections present a comparative summary of the available data for other key cinnamic acid derivatives, alongside detailed experimental protocols for the assays used to generate this data. This information can serve as a valuable benchmark for future research and for scientists considering the synthesis and evaluation of novel cinnamic acid derivatives like this compound.

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data for the biological activities of selected cinnamic acid derivatives. All data is presented as IC50 values (the concentration of a substance that inhibits a specific biological or biochemical function by 50%) or MIC values (Minimum Inhibitory Concentration for antimicrobial activity), as cited in the respective studies.

Antioxidant Activity

The antioxidant capacity of cinnamic acid derivatives is often evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The phenolic hydroxyl group plays a significant role in the antioxidant properties of these compounds.[2]

CompoundDPPH Scavenging IC50 (µg/mL)ABTS Scavenging IC50 (µg/mL)Reference
This compound Data not availableData not available
Ferulic Acid 9.916.7[4]
Caffeic Acid 5.99.7[4]
p-Coumaric Acid >100 (approx. 71.2% inhibition at 45 µg/mL)Data not available
Ascorbic Acid (Standard) 43.236.8[4]
Trolox (Standard) 6.33.8[4]
Anti-inflammatory Activity

The anti-inflammatory potential of cinnamic acid derivatives is often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines.

CompoundAssayCell LineIC50 (µg/mL)Reference
This compound NO InhibitionData not available
p-Coumaric Acid NO InhibitionRAW 264.7>100 (Significant inhibition at 10-100 µg/mL)
Ferulic Acid NO InhibitionRAW 264.7Significant inhibition reported
Antimicrobial Activity

The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

CompoundOrganismMIC (µg/mL)Reference
This compound Data not available
Cinnamic Acid Staphylococcus aureus>5000[1]
Escherichia coli>5000[1]
p-Coumaric Acid Colistin-Resistant Acinetobacter baumannii128 - 256
Ferulic Acid Colistin-Resistant Acinetobacter baumannii512 - 1024
Anticancer Activity

The cytotoxic effects of cinnamic acid derivatives on cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

CompoundCell LineIC50 (µM)Reference
This compound Data not available
Caffeic Acid SPC111 (Malignant Mesothelioma)~150
SPC212 (Malignant Mesothelioma)~180
Generic Cinnamic Acid Esters/Amides HeLa (Cervical Adenocarcinoma)42 - 166
K562 (Myelogenous Leukemia)42 - 166
Fem-x (Malignant Melanoma)42 - 166
MCF-7 (Breast Cancer)42 - 166

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparison tables.

DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.

Protocol:

  • A stock solution of DPPH (e.g., 0.208 mM) is prepared in a suitable solvent like ethanol (B145695).

  • Various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid, Trolox) are prepared.

  • In a 96-well plate, a fixed volume of the DPPH solution is added to different concentrations of the test compound.[4]

  • The plate is incubated in the dark at room temperature for a specified period (e.g., 20-30 minutes).[4]

  • The absorbance of the solution is measured using a spectrophotometer at a wavelength of approximately 517 nm.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The reduction of the ABTS•+ by an antioxidant is measured by the decrease in its absorbance.

Protocol:

  • The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).[4] The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or buffer) to an absorbance of ~0.7 at 734 nm.

  • Different concentrations of the test compound and a standard are prepared.

  • A small volume of the test compound is mixed with a larger volume of the diluted ABTS•+ solution in a 96-well plate.[4]

  • The plate is incubated in the dark for a specific time (e.g., 6 minutes).[4]

  • The absorbance is measured at 734 nm.

  • The percentage of inhibition is calculated, and the IC50 value is determined as in the DPPH assay.

Minimum Inhibitory Concentration (MIC) Assay

Principle: The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique.

Protocol:

  • A two-fold serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.

  • A standardized inoculum of the test microorganism is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Each well of the microtiter plate is inoculated with the microbial suspension.

  • Positive (microorganism in broth without the compound) and negative (broth only) controls are included.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

MTT Cell Viability Assay

Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • After the treatment period, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well.

  • The plate is incubated for a few hours (e.g., 2-4 hours) at 37°C to allow for the formation of formazan crystals.

  • The MTT solution is removed, and a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay MIC Assay cluster_results Results Compound Dilution Compound Dilution Inoculation Inoculation Compound Dilution->Inoculation Bacterial Inoculum Bacterial Inoculum Bacterial Inoculum->Inoculation Incubation Incubation Inoculation->Incubation Add inoculum to compound dilutions Visual Assessment Visual Assessment Incubation->Visual Assessment 18-24h at 37°C MIC Determination MIC Determination Visual Assessment->MIC Determination Lowest concentration with no growth signaling_pathway Inflammatory Stimulus (LPS) Inflammatory Stimulus (LPS) TLR4 TLR4 Inflammatory Stimulus (LPS)->TLR4 Cinnamic Acid Derivative Cinnamic Acid Derivative NF-κB Pathway NF-κB Pathway Cinnamic Acid Derivative->NF-κB Pathway Inhibition MAPK Pathway MAPK Pathway Cinnamic Acid Derivative->MAPK Pathway Inhibition TLR4->NF-κB Pathway TLR4->MAPK Pathway Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) NF-κB Pathway->Pro-inflammatory Cytokines (TNF-α, IL-6) iNOS, COX-2 iNOS, COX-2 MAPK Pathway->iNOS, COX-2 Inflammation Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6)->Inflammation iNOS, COX-2->Inflammation

References

A Comparative Guide to the In Vivo and In Vitro Efficacy of 4-Propoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the available efficacy data for 4-Propoxycinnamic Acid and its closely related analogue, 4-Methoxycinnamic Acid. Due to the limited specific experimental data for this compound, this guide leverages data from its better-studied counterpart to provide a comprehensive overview of the potential therapeutic applications and biological activities of this class of compounds.

Data Presentation: A Comparative Overview

The following tables summarize the available qualitative and quantitative data for this compound and 4-Methoxycinnamic Acid. It is important to note that specific quantitative efficacy data for this compound is not extensively available in the public domain. Therefore, data for 4-Methoxycinnamic Acid is presented to offer insights into the potential bioactivities of the 4-alkoxycinnamic acid scaffold.

Table 1: Comparison of Biological Activities

Biological ActivityThis compound4-Methoxycinnamic Acid (p-MCA)
Antimalarial Investigated as part of a series of derivatives with improved activity over a lead compound. Specific IC50/ED50 values are not readily available.Data not prominently available in the reviewed literature.
Anticancer/Cytotoxic Included in screenings of cinnamic acid derivatives against cancer cell lines. Specific IC50 values are not readily available.Shows anticancer properties against colon cancer cells (HCT-116), with activity comparable to doxorubicin[1].
Hepatoprotective Data not available.Demonstrates potent hepatoprotective properties in vitro, comparable to silibinin, in a CCl4-induced toxicity model in rat hepatocytes[1][2].
Neuroprotective Data not available.Reduces memory deficits in a scopolamine-induced amnesia mouse model and shows effects superior to velnacrine (B9770) in some studies[1].
Antidiabetic Mentioned in a patent as potentially useful for metabolic disorders, but no efficacy data is provided.Exhibits significant antidiabetic activity, with some studies suggesting it is 100-fold more active than the reference compound 1-deoxynojirimycin (B1663644) in vitro[1].
Anti-inflammatory Data not available.Exerts anti-inflammatory effects by downregulating inflammatory factors such as IL-1β, TNF-α, and IL-6[3].
Antifungal Data not available.Proven to have antifungal effects by inhibiting fungal cell wall synthesis and disrupting cell membrane permeability[3].

Table 2: Quantitative Efficacy Data (Data for 4-Methoxycinnamic Acid)

AssayCell Line/ModelEfficacy MetricValueReference Compound
Anticancer HCT-116 (Colon Cancer)IC50Comparable to DoxorubicinDoxorubicin[1]
Hepatoprotective Rat Hepatocytes (CCl4-induced toxicity)Protective EffectComparable to SilybinSilybin[1][2]
Antidiabetic In vitro α-glucosidase inhibitionActivity100-fold higher1-deoxynojirimycin[1]
Anti-amnesic Scopolamine-induced amnesia (mice)Reduction in memory deficits~60%Velnacrine[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments relevant to the evaluation of cinnamic acid derivatives.

In Vitro Antimalarial Activity Assay (P. falciparum)

This protocol is adapted from standard assays used for screening antimalarial compounds.

Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against the chloroquine-sensitive (3D7) and/or chloroquine-resistant (Dd2) strains of Plasmodium falciparum.

Materials:

  • P. falciparum cultures (e.g., 3D7 or Dd2 strains)

  • Human red blood cells (O+)

  • RPMI-1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, and sodium bicarbonate.

  • Human serum or Albumax I

  • 96-well microtiter plates

  • Test compound (this compound) dissolved in DMSO

  • SYBR Green I dye

  • Lysis buffer

  • Positive control (e.g., Chloroquine)

  • Negative control (vehicle)

Procedure:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures in a humidified incubator at 37°C with a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Drug Preparation: Prepare serial dilutions of the test compound in culture medium. The final concentration of DMSO should be non-toxic to the parasites.

  • Assay Setup: In a 96-well plate, add the diluted test compound. Add parasite culture with a hematocrit of 2% and a parasitemia of 1%.

  • Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.

  • Staining and Reading: After incubation, add SYBR Green I lysis buffer to each well. Incubate in the dark at room temperature for 1 hour. Read the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration using a non-linear regression model.

In Vivo Antimalarial Efficacy Assay (Rodent Model)

This protocol is a standard 4-day suppressive test (Peter's test) used to evaluate the in vivo efficacy of antimalarial compounds.

Objective: To evaluate the in vivo antimalarial activity of the test compound against Plasmodium berghei in mice.

Materials:

  • Plasmodium berghei (e.g., ANKA strain)

  • Swiss albino mice (female, 6-8 weeks old)

  • Test compound (this compound) formulated in a suitable vehicle (e.g., 7% Tween 80 and 3% ethanol (B145695) in distilled water)

  • Positive control (e.g., Chloroquine)

  • Vehicle control

  • Giemsa stain

Procedure:

  • Infection: Inoculate mice intraperitoneally with P. berghei-infected red blood cells on Day 0.

  • Treatment: Administer the test compound orally or subcutaneously to groups of mice once daily for four consecutive days (Day 0 to Day 3).

  • Parasitemia Monitoring: On Day 4, collect thin blood smears from the tail of each mouse.

  • Staining and Microscopy: Stain the blood smears with Giemsa and determine the percentage of parasitemia by microscopic examination.

  • Data Analysis: Calculate the average percentage of parasitemia suppression compared to the vehicle-treated control group. The ED50 (effective dose that suppresses parasitemia by 50%) can be determined by testing a range of doses.

Mandatory Visualizations

Signaling Pathway Diagram

Cinnamic acid and its derivatives have been shown to modulate various signaling pathways involved in inflammation and cell survival, such as the NF-κB pathway.

G Modulation of NF-κB Signaling by Cinnamic Acid Derivatives cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) CAD Cinnamic Acid Derivative CAD->IKK Inhibits NFkB_nuc NF-κB (p65/p50) DNA DNA NFkB_nuc->DNA Binds to promoter region Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Induces transcription IkB_NFkB IκBα-NF-κB Complex IkB_NFkB->IkB Releases IκBα (for degradation) IkB_NFkB->NFkB_nuc NF-κB translocates

Caption: Cinnamic acid derivatives can inhibit the NF-κB signaling pathway.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the in vitro screening of potential antimalarial compounds.

G In Vitro Antimalarial Screening Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis culture P. falciparum Culture plate Dosing in 96-well Plate culture->plate compound Compound Dilution Series compound->plate incubation 72h Incubation (37°C, 5% CO2) plate->incubation lysis Cell Lysis & SYBR Green Staining incubation->lysis readout Fluorescence Reading lysis->readout data Data Analysis (IC50 Calculation) readout->data

Caption: A streamlined workflow for in vitro antimalarial drug screening.

References

Structure-Activity Relationship of 4-Propoxycinnamic Acid Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 4-propoxycinnamic acid analogues, focusing on their potential as therapeutic agents. The information is targeted towards researchers, scientists, and drug development professionals, offering a synthesis of available data to inform future research and development.

Quantitative Data Summary

The following table summarizes the available quantitative data for a series of N-(4-acylamino-3-benzoylphenyl)-4-propoxycinnamic acid amides evaluated for their anti-malarial activity against Plasmodium falciparum.

Compound IDAcyl Group at 2-amino positionpara-Substituent on Phenylacetic acid moietyIC50 (nM)
6e 4-tolylacetylCH3Lead Compound
6j Phenylacetic acidCF3120

Note: A lower IC50 value indicates higher potency. The data highlights that small electron-withdrawing substituents at the para-position of the phenylacetic acid moiety enhance anti-malarial activity.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogues is influenced by various structural modifications:

  • Acyl Substituent at the 2-amino Group: The anti-malarial activity of 5-(4-propoxycinnamoylamino)benzophenones is highly sensitive to changes in the acyl substituent at the 2-amino group.

  • Substituents on the Phenylacetic Acid Moiety: Optimal anti-malarial activity is achieved with phenylacetic acid moieties bearing small substituents in the para-position. The trifluoromethyl group has been identified as a particularly effective substituent, leading to a significant increase in potency.

  • Positional Isomers and Bulky Substituents: Shifting the substituent on the phenylacetic acid moiety to the ortho-position or introducing bulkier para-substituents results in a marked decrease in anti-malarial activity.

Experimental Protocols

Synthesis of N-(4-acylamino-3-benzoylphenyl)-4-propoxycinnamic Acid Amides

A general method for the synthesis of these analogues involves the coupling of this compound with the appropriate N-(4-amino-3-benzoylphenyl)amide.

Step 1: Synthesis of this compound. This can be achieved through a Williamson ether synthesis by reacting 4-hydroxycinnamic acid with 1-bromopropane (B46711) in the presence of a suitable base (e.g., potassium carbonate) and a solvent like acetone.

Step 2: Synthesis of the N-(4-amino-3-benzoylphenyl)amide intermediate. This intermediate is prepared by the acylation of 4-amino-2-benzoyl-aniline with the corresponding acyl chloride (e.g., phenylacetyl chloride or a substituted variant).

Step 3: Coupling Reaction. this compound is activated, for example, by conversion to its acid chloride using thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with the N-(4-amino-3-benzoylphenyl)amide intermediate in the presence of a base (e.g., triethylamine (B128534) or pyridine) in an inert solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) to yield the final product.

Purification: The synthesized compounds are typically purified using column chromatography on silica (B1680970) gel.

Characterization: The structure and purity of the final compounds are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Anti-malarial Activity Assay against Plasmodium falciparum

The anti-malarial activity of the synthesized compounds is evaluated against a chloroquine-sensitive or -resistant strain of Plasmodium falciparum.

Culture Conditions: The parasites are cultured in human erythrocytes (blood group O+) in RPMI 1640 medium supplemented with human serum and hypoxanthine, and maintained at 37°C in an atmosphere of 5% CO2, 5% O2, and 90% N2.

Assay Procedure:

  • Asynchronous cultures of P. falciparum with a parasitemia of 1-2% are incubated in 96-well microtiter plates.

  • The test compounds, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations.

  • The parasites are incubated with the compounds for a defined period (e.g., 48 hours).

  • Parasite proliferation is quantified using a suitable method, such as the [3H]-hypoxanthine incorporation assay or a fluorescence-based assay using a DNA-intercalating dye like SYBR Green I.

  • The 50% inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in parasite growth compared to the untreated control, is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway

Cinnamic acid derivatives have been shown to modulate various signaling pathways involved in cellular processes like proliferation, apoptosis, and inflammation. The Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway is a key signaling cascade that is often targeted in drug discovery. While the specific interaction of this compound analogues with this pathway requires further investigation, understanding its mechanism provides a valuable framework for potential pharmacological intervention.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds GRB2 GRB2 RTK->GRB2 Recruits SOS SOS GRB2->SOS Activates RAS RAS SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Activates Proliferation Cell Proliferation, Differentiation, Survival TF->Proliferation Regulates Gene Expression for

Caption: The MAPK/ERK signaling pathway, a key regulator of cellular processes.

Benchmarking 4-Propoxycinnamic Acid: A Comparative Guide for Polymer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of polymer science, the quest for novel monomers that impart unique and advantageous properties to materials is perpetual. 4-Propoxycinnamic acid, a derivative of the naturally occurring cinnamic acid, presents a promising building block for the synthesis of advanced polymers with potential applications in drug delivery, tissue engineering, and other biomedical fields. This guide provides an objective comparison of the performance of this compound in polymer applications against established alternatives, supported by available experimental data and detailed methodologies.

Performance Comparison of Cinnamic Acid Derivatives in Polymers

Due to the limited direct experimental data specifically for this compound-based polymers, this guide utilizes data from closely related and well-studied analogues, namely polymers derived from 4-hydroxycinnamic acid and 4-methoxycinnamic acid, to establish performance benchmarks. The cinnamate (B1238496) moiety in these compounds allows for photocrosslinking upon exposure to UV light, a key feature for creating tunable biomaterials.

Table 1: Comparison of Mechanical and Thermal Properties

PropertyPoly(4-propoxycinnamate) (Expected)Poly(4-hydroxycinnamate)Poly(lactic-co-glycolic acid) (PLGA) 50:50
Young's Modulus (MPa) 50 - 200Data not readily available1000 - 2000
Tensile Strength (MPa) Data not readily availableData not readily available40 - 50
Glass Transition Temp (°C) ~60-80~11045 - 55
Decomposition Temp (°C) >280>300~200

Note: Data for Poly(4-propoxycinnamate) is extrapolated based on trends observed in related alkoxycinnamate polymers. Performance can vary significantly with molecular weight and polymer architecture.

Table 2: Comparison of Biocompatibility and Degradation

PropertyPoly(4-propoxycinnamate) (Expected)Poly(4-hydroxycinnamate)Poly(lactic-co-glycolic acid) (PLGA) 50:50
Biocompatibility High (expected)HighHigh (FDA approved)
Degradation Mechanism Hydrolysis of ester bondsHydrolysis of ester bondsBulk hydrolysis of ester bonds
In Vitro Degradation Half-life Weeks to MonthsWeeks to MonthsWeeks to Months
Primary Degradation Products This compound, diols4-Hydroxycinnamic acid, diolsLactic acid, Glycolic acid

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of polyesters based on this compound. These are adapted from established methods for similar cinnamic acid derivatives.

I. Synthesis of Poly(alkylene 4-propoxycinnamate) via Melt Polycondensation

This protocol describes the synthesis of a polyester (B1180765) from this compound and a diol (e.g., 1,6-hexanediol).

Materials:

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, combine this compound (1 molar equivalent), 1,6-hexanediol (1.2 molar equivalents), and antimony trioxide (0.1 mol % relative to the acid).

  • Add a small amount of toluene to aid in the removal of water via azeotropic distillation.

  • Heat the mixture to 150°C under a slow stream of nitrogen with constant stirring. Water will begin to distill off.

  • After the initial water evolution ceases (approximately 2-3 hours), gradually increase the temperature to 180-200°C and apply a vacuum to remove the excess diol and drive the polymerization.

  • Continue the reaction under vacuum for 6-8 hours, or until the desired viscosity is achieved.

  • Cool the reaction mixture to room temperature and dissolve the resulting polymer in a minimal amount of a suitable solvent (e.g., chloroform (B151607) or dichloromethane).

  • Precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40°C to a constant weight.

II. Characterization of Polymer Properties

A. Thermal Analysis (Thermogravimetric Analysis - TGA and Differential Scanning Calorimetry - DSC):

  • Objective: To determine the thermal stability and transitions of the polymer.

  • Methodology:

    • For TGA, heat a small sample (5-10 mg) of the polymer from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere. Record the weight loss as a function of temperature.

    • For DSC, heat a sample (5-10 mg) from room temperature to a temperature above its expected melting point at a heating rate of 10°C/min, cool it back to room temperature, and then reheat it at the same rate. The glass transition temperature (Tg) and melting temperature (Tm) can be determined from the second heating scan.

B. Mechanical Testing (Tensile Testing):

  • Objective: To evaluate the mechanical properties of the polymer.

  • Methodology:

    • Prepare thin films of the polymer by solvent casting or melt pressing.

    • Cut the films into dumbbell-shaped specimens according to ASTM D638 standards.

    • Conduct tensile tests using a universal testing machine at a specified crosshead speed.

    • Determine the Young's modulus, tensile strength, and elongation at break from the resulting stress-strain curves.

C. In Vitro Degradation Study:

  • Objective: To assess the degradation rate of the polymer.

  • Methodology:

    • Prepare polymer films or microspheres of a known weight.

    • Immerse the samples in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C.

    • At predetermined time points, remove the samples, rinse with deionized water, and dry to a constant weight.

    • The percentage of weight loss over time is calculated to determine the degradation rate.

Visualizations

Polymerization Workflow

Polymerization_Workflow Monomers This compound + Diol Reaction Melt Polycondensation (150-200°C, Vacuum) Monomers->Reaction Catalyst Catalyst (e.g., Sb2O3) Catalyst->Reaction Purification Dissolution & Precipitation Reaction->Purification Polymer Poly(alkylene 4-propoxycinnamate) Purification->Polymer

Caption: Workflow for the synthesis of poly(alkylene 4-propoxycinnamate).

Photocrosslinking Mechanism

Photocrosslinking_Mechanism cluster_0 Before UV Exposure cluster_1 After UV Exposure (λ > 280 nm) P1 Polymer Chain 1 with Cinnamate Crosslinked Crosslinked Polymer Network ([2+2] Cycloaddition) P1->Crosslinked P2 Polymer Chain 2 with Cinnamate P2->Crosslinked UV UV Light UV->Crosslinked Initiates

Caption: [2+2] Cycloaddition of cinnamate groups upon UV exposure.

Logical Relationship for Performance Evaluation

Performance_Evaluation cluster_properties Key Polymer Characteristics Monomer This compound Structure Polymer Polymer Properties Monomer->Polymer Mechanical Mechanical Strength Polymer->Mechanical Thermal Thermal Stability Polymer->Thermal Degradation Degradation Rate Polymer->Degradation Biocompatibility Biocompatibility Polymer->Biocompatibility Application Application Performance Mechanical->Application Thermal->Application Degradation->Application Biocompatibility->Application

Caption: Relationship between monomer structure and application performance.

Head-to-head comparison of different synthesis routes for 4-Propoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of medicinal chemistry, materials science, and drug development, 4-propoxycinnamic acid is a valuable building block. Its synthesis is a critical step in the development of novel compounds with potential therapeutic or materials applications. This guide provides a detailed, head-to-head comparison of various synthetic routes to this compound, offering experimental data and protocols to inform the selection of the most suitable method for specific research and development needs.

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of the cinnamic acid backbone, starting from 4-hydroxybenzaldehyde, to produce the key intermediate, 4-hydroxycinnamic acid. The second step is the etherification of the hydroxyl group to yield the final this compound. This guide will compare three common methods for the first step—Knoevenagel condensation, Perkin reaction, and Heck reaction—followed by a standard protocol for the second step, the Williamson ether synthesis.

Overall Synthesis Workflow

The general synthetic pathway from commercially available starting materials to this compound is depicted below. The initial step focuses on the carbon-carbon bond formation to construct the cinnamic acid scaffold, followed by the introduction of the propoxy group.

synthesis_workflow cluster_step1 Step 1: Cinnamic Acid Formation cluster_step2 Step 2: Etherification start 4-Hydroxybenzaldehyde knoevenagel Knoevenagel Condensation start->knoevenagel perkin Perkin Reaction start->perkin heck Heck Reaction start->heck intermediate 4-Hydroxycinnamic Acid williamson Williamson Ether Synthesis intermediate->williamson end This compound knoevenagel->intermediate perkin->intermediate heck->intermediate williamson->end knoevenagel_workflow reactants 4-Hydroxybenzaldehyde + Malonic Acid dissolve Dissolve in Pyridine reactants->dissolve add_catalyst Add Piperidine dissolve->add_catalyst reflux Reflux for 1.5h add_catalyst->reflux cool Cool to RT reflux->cool acidify Acidify with HCl cool->acidify precipitate Precipitate Forms acidify->precipitate filter Filter precipitate->filter recrystallize Recrystallize filter->recrystallize product 4-Hydroxycinnamic Acid recrystallize->product perkin_workflow reactants 4-Hydroxybenzaldehyde + Acetic Anhydride + Sodium Acetate irradiate Microwave Irradiation (5 min) reactants->irradiate pour Pour into Water irradiate->pour steam_distill Steam Distillation pour->steam_distill acidify Acidify with HCl steam_distill->acidify filter Filter acidify->filter recrystallize Recrystallize filter->recrystallize product 4-Hydroxycinnamic Acid recrystallize->product heck_workflow reactants 4-Iodophenol + Acrylic Acid + Na2CO3 + Pd(OAc)2 add_solvent Add Water reactants->add_solvent heat Heat at 80-100°C (4-12h) add_solvent->heat cool Cool to RT heat->cool acidify Acidify with HCl cool->acidify filter Filter acidify->filter recrystallize Recrystallize filter->recrystallize product 4-Hydroxycinnamic Acid recrystallize->product williamson_workflow reactants 4-Hydroxycinnamic Acid + K2CO3 in Acetone add_alkyl_halide Add 1-Bromopropane reactants->add_alkyl_halide reflux Reflux for 6h add_alkyl_halide->reflux cool Cool to RT reflux->cool filter_solids Filter off K2CO3 cool->filter_solids evaporate Evaporate Solvent filter_solids->evaporate dissolve Dissolve in Ether evaporate->dissolve wash Wash with NaOH (aq) dissolve->wash extract_aqueous Extract Aqueous Layer wash->extract_aqueous acidify Acidify with HCl extract_aqueous->acidify precipitate Precipitate Forms acidify->precipitate filter_product Filter precipitate->filter_product dry Dry filter_product->dry product This compound dry->product

Safety Operating Guide

Proper Disposal of 4-Propoxycinnamic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides detailed procedures for the safe disposal of 4-Propoxycinnamic Acid, a compound commonly used in pharmaceutical research and development. Adherence to these protocols is essential to mitigate risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as a hazardous chemical and can cause skin and eye irritation, as well as potential respiratory irritation.[1] One safety data sheet for a similar compound also indicates that it can be harmful to aquatic life.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or chemical goggles.
Lab Coat Standard laboratory coat.
Respiratory Use in a well-ventilated area. A respirator may be necessary if dust is generated.

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to treat it as hazardous chemical waste. It must be disposed of through an approved waste disposal plant.[1][2][3] Under no circumstances should this chemical be emptied into drains or disposed of in regular trash. [2][4][5]

Disposal of Solid this compound:

  • Containerization: Ensure the waste this compound is in a clearly labeled, sealed, and suitable container. The original container is often the best option.

  • Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents ("this compound"). Include the approximate quantity and date of disposal.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area within the laboratory. This area should be secure and away from incompatible materials, such as strong oxidizing agents.[2][3]

  • Waste Pickup: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

Disposal of Contaminated Materials:

  • Collection: Any materials contaminated with this compound, such as paper towels, gloves, or weighing papers, should be collected in a separate, sealed bag or container.

  • Labeling: This container must also be labeled as "Hazardous Waste" and specify the contaminant ("this compound contaminated debris").

  • Disposal: Dispose of this container alongside the solid chemical waste through your institution's hazardous waste program.

Spill Cleanup and Disposal:

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.

  • Containment: Prevent the spill from spreading.

  • Cleanup: Carefully sweep up the solid material and place it into a suitable, sealed container for disposal.[1][2][3] Avoid generating dust during this process.

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

  • Labeling and Disposal: Label the container with the spilled chemical's name and dispose of it through the hazardous waste stream.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G A Start: this compound for Disposal B Is it in its original container? A->B C Transfer to a suitable, labeled waste container B->C No D Seal and label container as 'Hazardous Waste: this compound' B->D Yes C->D E Store in designated hazardous waste accumulation area D->E F Arrange for pickup by authorized waste disposal service E->F G End: Proper Disposal F->G

Caption: Workflow for the Disposal of this compound.

This guide provides a comprehensive overview of the necessary procedures for the safe disposal of this compound. Always consult your institution's specific safety protocols and your chemical's Safety Data Sheet (SDS) for the most accurate and detailed information. By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues.

References

Personal protective equipment for handling 4-Propoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Propoxycinnamic Acid

Hazard Identification and Risk Assessment

Based on data from analogous compounds, this compound should be handled as a substance that can cause skin irritation, serious eye irritation, and potential respiratory tract irritation if inhaled as a dust.[2][3][4][5]

Summary of Potential Hazards:

Hazard ClassificationCategoryDescription
Skin IrritationCategory 2Causes skin irritation.[2][3]
Eye IrritationCategory 2ACauses serious eye irritation.[2][3][5]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[2][3][5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure. The following table outlines the required PPE for various laboratory operations involving this compound.[6][7][8]

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving & Storage Safety glassesNot required if container is sealed and intactLaboratory coatNot required
Weighing (Solid) Safety goggles with side shieldsChemical-resistant gloves (e.g., nitrile)[9]Laboratory coatRecommended to perform in a chemical fume hood or ventilated enclosure to prevent dust inhalation.[10] If not possible, a NIOSH-approved respirator for particulates is advised.[4]
Preparing Solutions Chemical safety goggles or a face shield worn over safety glasses[10]Chemical-resistant gloves (e.g., nitrile)[9]Laboratory coatPerform in a chemical fume hood.
Conducting Reactions Chemical safety goggles or a face shield worn over safety glasses[10]Chemical-resistant gloves (e.g., nitrile)[9]Laboratory coatAll reactions should be conducted within a certified chemical fume hood.[10]
Handling Waste Chemical safety gogglesChemical-resistant gloves (e.g., nitrile)[9]Laboratory coatAs required by the specific waste stream hazards.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for safety. All personnel must be trained on these procedures before handling the compound.

Engineering Controls
  • Ventilation: All work with solid this compound or its concentrated solutions must be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to control dust and vapors.[10]

  • Safety Stations: Ensure a fully functional eye wash station and safety shower are readily accessible in the immediate work area.[4][10]

Handling Procedures
  • Receiving: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

  • Weighing:

    • Perform all weighing operations inside a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.

    • Use anti-static weighing dishes to prevent scattering of the powder.

    • Gently scoop the material; avoid actions that could generate dust.

  • Solution Preparation:

    • Conduct all solution preparations within a fume hood.

    • Slowly add the this compound solid to the solvent to prevent splashing.

    • Always add acid to the solvent, not the other way around, especially when working with aqueous solutions.[8]

  • Post-Handling:

    • Decontaminate all surfaces, glassware, and equipment after use.

    • Allow equipment to cool before cleaning.

Personal Hygiene
  • Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[6][9]

  • Remove all contaminated PPE before exiting the laboratory.[10]

  • Do not eat, drink, or apply cosmetics in the laboratory.[10]

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.[11] All waste must be disposed of in accordance with local, state, and federal regulations.

  • Solid Waste:

    • Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a designated, clearly labeled, and sealed hazardous waste container.[6][10]

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a separate, labeled, and sealed hazardous waste container.[10]

    • The container material must be compatible with the solvent used.

    • Do not dispose of this chemical down the drain.[1]

  • Decontamination:

    • Rinse contaminated glassware and equipment with a suitable solvent, and collect the rinsate as hazardous liquid waste.

Visual Workflow for Safe Handling

The following diagram illustrates the logical flow for safely handling this compound in a laboratory setting.

G prep Preparation (Review SDS & SOP) ppe Don Personal Protective Equipment (PPE) prep->ppe setup Setup in Fume Hood (Verify Ventilation) ppe->setup weigh Weigh Solid Compound setup->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decon Decontaminate Workspace & Equipment experiment->decon waste Segregate & Label Waste (Solid & Liquid) decon->waste remove_ppe Doff PPE waste->remove_ppe wash Wash Hands remove_ppe->wash end End of Process wash->end

Workflow for Handling this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Propoxycinnamic Acid
Reactant of Route 2
Reactant of Route 2
4-Propoxycinnamic Acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。